Methyl 4,4-dimethoxybutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4-dimethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXJPOAPCEDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325708 | |
| Record name | Methyl 4,4-dimethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4220-66-0 | |
| Record name | 4220-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4,4-dimethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,4-dimethoxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl 4,4-dimethoxybutanoate
This document provides a comprehensive overview of the key physical and chemical properties of Methyl 4,4-dimethoxybutanoate. The data is compiled from established chemical literature and supplier specifications, presented in a format intended for technical and research applications.
Chemical Identity and Structure
This compound, also known as Methyl 4,4-dimethoxybutyrate, is an organic compound that features both an ester and an acetal functional group.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₄O₄
-
Molecular Weight: 162.18 g/mol
-
CAS Number: 4220-66-0
-
SMILES: COC(CCC(=O)OC)OC
-
InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N
Tabulated Physical Properties
The quantitative physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Conditions |
| Boiling Point | 40-50 °C | at 0.2 mmHg |
| Density | 1.05 g/mL | at 25 °C |
| Refractive Index | 1.417 | n20/D (at 20°C for the D-line of sodium) |
| Flash Point | 85 °C (185.0 °F) | Closed Cup |
| Appearance | Liquid | Standard Temperature and Pressure |
| Assay (Purity) | 97% |
Experimental Protocols for Property Determination
3.1. Determination of Boiling Point (Vacuum Distillation)
Given the high boiling point of the substance at atmospheric pressure, which can lead to decomposition, vacuum distillation is the method of choice.
-
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is significantly lowered.
-
Methodology:
-
A sample of this compound is placed in a distillation flask (e.g., a Kugelrohr or a short-path distillation apparatus).
-
The apparatus is connected to a vacuum pump, and the system pressure is lowered to a stable value (e.g., 0.2 mmHg), measured with a manometer.
-
The flask is gently heated (e.g., using an oil bath) with continuous stirring.
-
The temperature of the vapor is measured with a thermometer placed at the vapor outlet. The boiling point is recorded as the temperature range at which the liquid actively boils and distillate is collected.
-
3.2. Determination of Density
-
Principle: Density is the mass of a substance per unit volume (ρ = m/V).
-
Methodology (using a pycnometer):
-
The empty pycnometer (a flask with a precise, known volume) is weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (25 °C) in a water bath.
-
The exterior of the pycnometer is carefully dried, and it is weighed again.
-
The mass of the liquid is determined by subtraction.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3.3. Determination of Refractive Index
-
Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Methodology (using an Abbe Refractometer):
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed, and the instrument's light source is activated. The temperature is maintained at 20 °C using a circulating water bath.
-
The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
The refractive index value (n20/D) is read directly from the instrument's scale.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the physicochemical characterization of a liquid chemical sample such as this compound.
Caption: A logical workflow for the characterization of a liquid chemical's physical properties.
The Dual Nature of Acetal-Containing Butanoates: A Technical Guide to Reactivity and Stability
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the chemical reactivity of butanoate esters containing an acetal functional group. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing a detailed understanding of the stability, cleavage, and potential for intramolecular interactions within these bifunctional molecules.
The guide meticulously explores the conditions under which the acetal group can be selectively cleaved while preserving the butanoate ester, and vice versa. It serves as a critical tool for the design and development of advanced drug delivery systems, prodrugs, and other specialized chemical applications where controlled release and stability are paramount.
Executive Summary
Butanoate esters that incorporate an acetal moiety present a unique set of chemical properties governed by the interplay between these two distinct functional groups. While acetals are well-established as protecting groups for carbonyls, stable under basic and nucleophilic conditions but labile in acidic environments, their reactivity within a molecule also containing an ester linkage is more nuanced. This guide elucidates the factors influencing the reactivity of the acetal group in butanoates, including pH, enzymatic action, and the potential for intramolecular catalysis. A thorough understanding of these principles is crucial for leveraging the full potential of these compounds in various scientific and pharmaceutical applications.
Acetal Group Stability and Reactivity Profile
The stability of an acetal group is fundamentally dependent on the pH of its environment. In neutral to strongly basic conditions, the acetal linkage is remarkably stable, showing little to no reactivity towards bases, nucleophiles, and hydrides.[1][2] This inherent stability makes acetals excellent protecting groups for aldehydes and ketones during synthetic routes that involve basic reagents.[1][2]
However, the acetal group is readily cleaved under acidic conditions through hydrolysis, regenerating the original carbonyl compound and the corresponding alcohol or diol.[3] The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the following key steps:
-
Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst.
-
Formation of an Oxonium Ion: The protonated ether linkage becomes a good leaving group (an alcohol), which departs, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.[3][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step yields the carbonyl compound and regenerates the acid catalyst.
The rate of hydrolysis is significantly influenced by the structure of the acetal. For instance, acetals derived from ketones generally hydrolyze faster than those derived from aldehydes. Furthermore, substituents on the acetal carbon that can stabilize the positive charge of the oxonium ion intermediate, either through resonance or inductive effects, will facilitate hydrolysis.[3][4]
The Influence of the Butanoate Ester: Neighboring Group Participation
A key consideration in the reactivity of acetal-containing butanoates is the potential for the ester group to participate in the hydrolysis of the acetal. This phenomenon, known as neighboring group participation, can significantly influence the reaction rate and stereochemical outcome.
Studies have shown that an ester group located adjacent to an acetal can participate in its substitution reactions. The reaction is believed to proceed through a five-membered dioxolenium ion intermediate, which then undergoes nucleophilic attack to yield the final product.[5][6][7] This intramolecular pathway can lead to high diastereoselectivity in substitution reactions.[5][6][7] The presence of a participating ester group can have both an "arming" effect through anchimeric assistance and a "disarming" effect due to its electron-withdrawing nature.[6]
The pH-rate profile of acetal hydrolysis can exhibit a bell-shaped curve, indicating that the reaction of a monoanionic species (where a nearby carboxylic acid is deprotonated) can be dominant at certain pH values.[8] This suggests that intramolecular nucleophilic or general acid catalysis by a nearby carboxyl group can occur.[9][10]
Figure 1. Logical workflow of neighboring group participation by an ester in acetal hydrolysis.
Quantitative Analysis of Acetal Hydrolysis Kinetics
The rate of acetal hydrolysis is highly dependent on the pH of the solution. Quantitative data from studies on various acetal-containing molecules provide valuable insights into their stability under different conditions.
| Acetal/Ketal Structure | pH | Half-life (t½) | Reference |
| Phenyl-substituted acetal (13) | 5 | ~4 minutes (in presence of TFA) | [3] |
| Methoxy-substituted acetal (15) | 5 | ~70.4 hours | [3] |
| Di-methoxy-substituted acetal (16) | 5 | ~8 hours | [3] |
| Ketal (3) | 5.0 | ~32.33 hours | [3] |
| Ketal (3) | 5.5 | Rate decreases by ~3x | [3] |
| Ketal (3) | 6.0 | Rate decreases by another ~3x | [3] |
| Ketal (3) | 6.5 | Rate decreases by another ~6x | [3] |
| Ketal (3) | 7.4 | No measurable hydrolysis for 7 days | [3] |
Table 1: pH-dependent hydrolysis rates of various acetals and ketals.
These data clearly demonstrate that the stability of the acetal linkage can be tuned by modifying its chemical structure, particularly by introducing electron-donating or electron-withdrawing groups. Electron-donating groups on a benzylidene acetal, for instance, stabilize the developing positive charge in the transition state, thereby accelerating hydrolysis.[3]
Selective Cleavage: Acetal vs. Butanoate Ester
In molecules containing both an acetal and a butanoate ester, the selective cleavage of one functional group in the presence of the other is a critical consideration for synthetic and drug delivery applications.
Selective Acetal Hydrolysis
Given that acetal hydrolysis is acid-catalyzed while ester hydrolysis can be either acid- or base-catalyzed, it is possible to selectively cleave the acetal group under mild acidic conditions that do not significantly affect the ester. One reported method involves using a mixture of water and acetonitrile with a few drops of acid, which resulted in the hydrolysis of the acetal within approximately 30 minutes without cleaving the methyl ester.[11]
Selective Ester Hydrolysis
Conversely, the butanoate ester can be selectively hydrolyzed under basic conditions (saponification) while leaving the acetal intact. Acetals are stable in basic media, making this a straightforward selective transformation.[1][2]
Figure 2. Selective cleavage pathways for acetal-butanoates.
Experimental Protocols
General Protocol for Acid-Catalyzed Acetal Hydrolysis
The following is a general procedure for the deprotection of an acetal group. Specific conditions may need to be optimized for different substrates.
Materials:
-
Acetal-containing butanoate
-
Solvent (e.g., acetonitrile, acetone, or THF)
-
Water
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or an acidic resin like Amberlyst-15)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetal-containing butanoate in the chosen organic solvent.
-
Add an excess of water to the solution.
-
Add a catalytic amount of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
A specific protocol for the hydrolysis of an acetal in the presence of an ester involves using a mixture of H₂O/MeCN with a few drops of acid, with the reaction being complete in about 30 minutes.[11]
Protocol for Monitoring Hydrolysis Kinetics by NMR
Materials:
-
Acetal/ketal compound (0.01 mmol)
-
Deuterated acetonitrile (CD₃CN, 0.3 mL)
-
Deuterated water (D₂O) buffer (e.g., 0.2 M phosphate buffer at the desired pH, 0.1 mL) or a solution of CF₃COOH in D₂O (e.g., 50 mM or 10 mM)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve 0.01 mmol of the acetal or ketal in 0.3 mL of CD₃CN in an NMR tube.
-
Add 0.1 mL of the D₂O buffer or the CF₃COOH solution to initiate the hydrolysis.
-
Immediately acquire an initial ¹H NMR spectrum.
-
Monitor the reaction at room temperature by acquiring subsequent NMR spectra at regular time intervals.
-
Calculate the percentage of degradation by integrating the signals corresponding to the disappearance of the acetal/ketal substrate and the appearance of the aldehyde/ketone product.
-
Determine the hydrolysis rate by fitting the data to a first-order reaction kinetics model.[3]
Enzymatic Reactivity
While the chemical hydrolysis of acetals and esters is well-documented, the enzymatic cleavage of these functional groups offers a milder and potentially more selective alternative. Lipases are a class of enzymes that are widely used for the hydrolysis and synthesis of esters.[12][13][14] Lipase-catalyzed hydrolysis of butanoate esters is a common application.[15]
The enzymatic cleavage of an acetal group within a butanoate molecule is less explored. However, given that some enzymes can be tailored to recognize specific substrates, it is conceivable that an enzyme could be developed or identified to selectively hydrolyze either the acetal or the ester linkage. The chemoselective hydrolysis of one ester group in a molecule containing multiple ester groups has been demonstrated using lipases, suggesting that high selectivity is achievable.[16] Further research is needed to explore the potential of enzymatic systems for the controlled degradation of acetal-containing butanoates.
Figure 3. Experimental workflow for monitoring acetal hydrolysis kinetics by NMR.
Conclusion
The reactivity of the acetal group in butanoate esters is a multifaceted topic with significant implications for organic synthesis and drug development. The stability of the acetal is primarily governed by pH, being robust in basic media and susceptible to acid-catalyzed hydrolysis. The presence of the butanoate ester can influence this reactivity through neighboring group participation, affecting both the rate and stereochemistry of the cleavage. By carefully selecting the reaction conditions, it is possible to achieve selective cleavage of either the acetal or the ester functionality. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and control the reactivity of these versatile molecules for their specific applications. Future research into enzymatic systems for the selective cleavage of acetal-butanoates holds promise for developing even more sophisticated and environmentally benign chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Intramolecular catalysis in acetal hydrolysis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. The Hydrolysis of Asymmetric Esters by Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Key literature for the discovery of Methyl 4,4-dimethoxybutanoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the key literature and synthetic methodologies surrounding Methyl 4,4-dimethoxybutanoate, a versatile intermediate in organic synthesis. While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis can be understood through established and reliable organic transformations. This document outlines the most probable synthetic pathways, provides detailed analogous experimental protocols, and presents relevant physicochemical and spectroscopic data to support further research and application.
Physicochemical Properties
This compound is a combustible liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 4220-66-0 | [1] |
| Molecular Formula | C₇H₁₄O₄ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Boiling Point | 40-50 °C at 0.2 mmHg | [1] |
| Density | 1.05 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.417 | [1] |
Plausible Synthetic Pathways
Based on established organic chemistry principles and literature on related compounds, two primary synthetic routes are proposed for the preparation of this compound.
Pathway 1: Acid-Catalyzed Acetalization of Methyl 4-oxobutanoate
This is a highly plausible and direct route, involving the protection of the aldehyde functionality of a precursor, Methyl 4-oxobutanoate, as a dimethyl acetal.
Caption: Plausible synthetic pathway via acetalization.
Pathway 2: Fischer Esterification of 4,4-dimethoxybutanoic acid
This classic method involves the esterification of the corresponding carboxylic acid, 4,4-dimethoxybutanoic acid. The synthesis of this acid precursor would be a necessary preceding step.
References
An In-depth Technical Guide to Methyl 4,4-dimethoxybutanoate: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxybutanoate, a versatile chemical intermediate. The document details its chemical identity, and compares its known experimental properties with the typically sought-after theoretical data, noting the current gaps in publicly available computed values. Furthermore, this guide outlines detailed, adaptable protocols for its synthesis, purification, and analytical characterization, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Visual workflows are provided to illustrate the synthetic and analytical processes, offering a practical resource for laboratory application and development.
Chemical Identity and Structure
This compound is an organic compound featuring both an ester and an acetal functional group. Its unique structure makes it a valuable building block in organic synthesis. Key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Methyl 4,4-dimethoxybutyrate | |
| CAS Number | 4220-66-0 | |
| Molecular Formula | C₇H₁₄O₄ | |
| Molecular Weight | 162.18 g/mol | |
| SMILES | COC(CCC(=O)OC)OC | |
| InChI Key | MMRXJPOAPCEDLP-UHFFFAOYSA-N |
Theoretical vs. Experimental Properties
| Property | Theoretical Value | Experimental Value | Reference |
| Assay Purity | Not Available | 97% | |
| Boiling Point | Not Available | 40-50 °C at 0.2 mmHg (lit.) | |
| Density | Not Available | 1.05 g/mL at 25 °C (lit.) | |
| Refractive Index | Not Available | n20/D 1.417 (lit.) | |
| Flash Point | Not Available | 85 °C (closed cup) |
Synthesis and Purification Protocol
A robust synthetic route is essential for obtaining high-purity this compound for research and development. The following protocol is adapted from established methodologies for related compounds, such as the synthesis of similar butanoate esters.[1]
Proposed Synthesis: Alkylation of Methyl Acetoacetate
This protocol describes a plausible two-step synthesis starting from methyl acetoacetate and 2-bromo-1,1-dimethoxyethane.
Step 1: Alkylation
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Substrate Addition: Slowly add methyl acetoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Step 2: Purification by Flash Column Chromatography
-
Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.
-
Loading: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Elution: Load the dried silica onto the column and elute with the chosen solvent system.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Analytical and Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail standard analytical protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating and identifying volatile compounds like this compound. The protocol is based on established methods for similar analytes.[2]
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol. Create a series of calibration standards by diluting the stock solution into a suitable solvent (e.g., ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the samples and analyze the resulting chromatograms and mass spectra. The retention time and fragmentation pattern should be consistent for the standards and the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include:
-
Singlets for the methoxy (-OCH₃) protons.
-
A triplet for the acetal proton (-CH(OCH₃)₂).
-
Multiplets for the methylene (-CH₂-) protons in the backbone.
-
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number and type of carbon environments, including the carbonyl carbon of the ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Look for characteristic absorption bands:
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of this compound.
Safety Information
This compound is classified as a combustible liquid. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Ensure adequate ventilation.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.
References
- 1. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Methyl 4,4-dimethoxybutanoate for Research and Development
An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction
Methyl 4,4-dimethoxybutanoate (CAS No. 7149-58-8) is a valuable chemical intermediate characterized by the presence of both an ester and an acetal functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. The acetal serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group, while the methyl ester provides a handle for various transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its commercial availability, key technical data, and a representative synthetic protocol illustrating its utility in heterocyclic chemistry, a cornerstone of drug discovery.
Commercial Availability and Suppliers
This compound is available from several commercial chemical suppliers, catering to a range of quantities from laboratory-scale research to larger developmental needs. The purity of the commercially available product is typically around 97%. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Methyl 4,4-dimethoxybutyrate | 4220-66-0 | 97% | Inquire |
| Manchester Organics | This compound | 4220-66-0 | Inquire | Inquire (Lead time 4-6 weeks)[1] |
| Baoji Guokang Healthchem co.,ltd. | This compound | 4220-66-0 | 97% | MG to KG scale[2] |
Note: The CAS number 4220-66-0 is also associated with this compound and appears to be used interchangeably by some suppliers.
Technical Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₄ | [3] |
| Molecular Weight | 162.18 g/mol | [3] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Boiling Point | 40-50 °C at 0.2 mmHg | [3] |
| Refractive Index (n20/D) | 1.417 | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
Sourcing and Quality Control Workflow
The following diagram outlines a logical workflow for the procurement and quality control of chemical intermediates like this compound in a research and development setting. Adhering to such a workflow ensures the quality and consistency of starting materials, which is critical for reproducible experimental results.
Caption: Logical workflow for sourcing and quality control of chemical intermediates.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
Reaction Scheme:
Caption: Synthesis of a pyrimidine derivative using a 4,4-dimethoxybutanoate scaffold.
Materials:
-
Ethyl 2-cyano-4,4-dimethoxybutanoate
-
Formamidine acetate
-
Sodium ethoxide (20% by weight in ethanol)
-
Water
-
Hydrochloric acid (aqueous solution, 32 weight-%)
-
Toluene
Procedure:
-
To a mixture of 95.5 g (0.92 mol) of formamidine acetate and 600 g of sodium ethoxide (20% by weight in ethanol), add 126 g (0.63 mol) of ethyl 2-cyano-4,4-dimethoxybutanoate.
-
Heat the reaction mixture to reflux until the reaction is complete (monitoring by an appropriate method such as TLC or LC-MS is recommended).
-
Concentrate the reaction mixture in vacuum.
-
Dilute the residue with 74 g of water and continue distillation.
-
Supplement the batch with 632 g of water. The resulting mixture contains 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and can be used directly in subsequent steps or be isolated.
-
For further reaction, the mixture can be acidified by adding 226 g of hydrochloric acid (32% aqueous solution) to facilitate cyclization to a pyrrolo[2,3-d]pyrimidine core.
This protocol highlights the utility of the 4,4-dimethoxybutanoate moiety in constructing heterocyclic systems of medicinal importance. The dimethoxyethyl side chain, originating from the butanoate starting material, is crucial for the subsequent cyclization step to form the fused ring system.
Conclusion
This compound is a commercially available and versatile building block for organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The provided information on its suppliers, technical specifications, and a representative synthetic application in pyrimidine synthesis serves as a useful resource for researchers planning to incorporate this intermediate into their synthetic strategies. A robust sourcing and quality control process is paramount to ensure the reliability and reproducibility of experimental outcomes in a drug discovery setting.
References
Unlocking the Potential of Methyl 4,4-dimethoxybutanoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxybutanoate, a molecule boasting a protected aldehyde and an ester functional group, represents a versatile yet underexplored building block in organic synthesis and medicinal chemistry. Its unique structural features offer a gateway to a diverse array of chemical transformations, paving the way for the synthesis of novel bioactive compounds, complex natural products, and functionalized materials. This technical guide provides an in-depth exploration of potential research areas involving this compound, complete with detailed experimental protocols derived from analogous systems, data presentation for key properties, and visualizations of synthetic pathways. The significant lack of existing research on the biological activity of this compound and its derivatives presents a rich and untapped landscape for discovery.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 4220-66-0 | [2] |
| Molecular Formula | C₇H₁₄O₄ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Boiling Point | 40-50 °C at 0.2 mmHg | [2] |
| Density | 1.05 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.417 | [2] |
| Functional Groups | Acetal, Ester | [2] |
Core Research Area 1: Synthesis of γ-Keto Esters and Their Derivatives
The dimethoxyacetal group in this compound serves as a stable protecting group for an aldehyde functionality.[3] This allows for selective manipulation of the ester group, followed by deprotection to unmask the aldehyde, which can then be oxidized to a carboxylic acid or undergo other transformations. A primary research avenue is the hydrolysis of the acetal to yield Methyl 4-oxobutanoate, a valuable precursor to γ-keto esters.[4] γ-Keto esters are important intermediates in the synthesis of various pharmaceuticals and natural products.[5][6][7]
Proposed Synthetic Workflow
Caption: Synthetic utility of this compound as a precursor to γ-keto esters and heterocycles.
Experimental Protocol: Acetal Deprotection to form Methyl 4-oxobutanoate
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude Methyl 4-oxobutanoate.
-
Purify the product by vacuum distillation or flash column chromatography.
Core Research Area 2: A Building Block for Novel Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The related compound, 4,4-dimethoxy-2-butanone, is a known precursor for the synthesis of pyrimidines and pyrazoles.[8][9][10][11] By analogy, this compound, after deprotection and subsequent modification, can serve as a valuable synthon for a variety of heterocyclic systems.
Proposed Synthesis of Pyrimidine Derivatives
The synthesis of a pyrimidine core can be envisioned through the condensation of the deprotected and subsequently modified butanoate derivative with a suitable dinucleophile like urea or thiourea.
Caption: A potential pathway to substituted pyrimidines from this compound.
Experimental Protocol: Synthesis of a Pyrimidine Derivative (Generalized)
This multi-step protocol is based on well-established methods for pyrimidine synthesis and would require adaptation and optimization.
Step 1 & 2: Synthesis of a β-Keto Ester Derivative
-
Prepare Methyl 4-oxobutanoate as described in the previous section.
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add a mixture of Methyl 4-oxobutanoate (1.0 eq) and a suitable ester (e.g., ethyl acetate, 1.1 eq).
-
Heat the mixture to reflux and monitor the Claisen condensation reaction by TLC.
-
After completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and perform an aqueous workup and extraction with an organic solvent.
-
Purify the resulting β-keto ester derivative by chromatography or distillation.
Step 3: Condensation to form the Pyrimidine Ring
-
Dissolve the purified β-keto ester derivative (1.0 eq) and urea or thiourea (1.1 eq) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture, which may result in the precipitation of the pyrimidine product.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.
Core Research Area 3: Development of Novel Bioactive Molecules
The true untapped potential of this compound lies in the exploration of the biological activities of its derivatives. Given the prevalence of butanoic acid and related structures in bioactive molecules, there is a strong rationale for synthesizing a library of derivatives for biological screening.
Logical Workflow for a Drug Discovery Program
Caption: A logical workflow for a drug discovery program starting from this compound.
Potential Areas for Biological Screening:
-
Anticancer: Many heterocyclic compounds, such as quinoxalines which can be synthesized from related diketones, exhibit anticancer properties.[11]
-
Enzyme Inhibition: The butanoate scaffold could be modified to target various enzymes. For instance, derivatives of pent-4-ynoic acid have been investigated as DGAT1 inhibitors for obesity.[12]
-
Agrochemicals: The core structure could be elaborated to create novel herbicides or pesticides.[3]
Experimental Protocol: Synthesis of a Carboxamide Derivative for a Screening Library
This protocol describes the synthesis of an amide derivative, a common modification in drug discovery to explore structure-activity relationships.
Materials:
-
This compound
-
Lithium hydroxide or Sodium hydroxide
-
Hydrochloric acid (e.g., 1M)
-
A primary or secondary amine of interest
-
A peptide coupling agent (e.g., EDC, HBTU)
-
A base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard glassware
Procedure:
-
Saponification: Hydrolyze this compound (1.0 eq) to 4,4-dimethoxybutanoic acid using a base like LiOH in a mixture of THF and water. Monitor by TLC. After completion, acidify the mixture with HCl and extract the carboxylic acid with an organic solvent. Dry and concentrate to obtain the acid.
-
Amide Coupling:
-
Dissolve the 4,4-dimethoxybutanoic acid (1.0 eq), the amine (1.1 eq), and the coupling agent (1.2 eq) in an anhydrous solvent.
-
Add the base (e.g., DIPEA, 2.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Wash the organic layer sequentially with a weak acid, a weak base, and brine.
-
Dry the organic layer, concentrate, and purify the amide derivative by flash column chromatography.
-
Summary of Potential Synthetic Transformations and Yields from Analogous Systems
To provide a quantitative perspective, the following table summarizes yields for reactions of compounds structurally related to this compound and its derivatives. These yields can serve as a benchmark for optimizing the synthesis of new derivatives.
| Reaction Type | Starting Material Analogue | Product Type | Reported Yield | Reference |
| Acetal Synthesis | Glyoxal | 2,2-Dimethoxyethanal | 70-80% | [13] |
| HWE Olefination | 2,2-Dimethoxyethanal | (E)-Ethyl 4,4-dimethoxybut-2-enoate | 80-90% | [13] |
| Heterocycle Synthesis | 4,4-Dimethoxy-2-butanone & Guanidine | 2-Amino-4-methylpyrimidine | 66% | [8] |
| Aromatic Synthesis | 4,4-Dimethoxy-2-butanone & Allyl Magnesium Bromide | Toluene derivative | 63% | [8] |
| Pyrrolo[2,3-d]pyrimidine Synthesis | Ethyl 2-cyano-4,4-dimethoxybutanoate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | >80% (step a) | [14] |
This compound is a promising, yet underutilized, chemical entity. Its bifunctional nature as a protected aldehyde and an ester opens up a multitude of possibilities for synthetic chemists and drug discovery professionals. The proposed research areas—synthesis of γ-keto esters, construction of novel heterocyclic systems, and development of libraries for biological screening—provide a solid foundation for future investigations. The lack of existing biological data for its derivatives highlights a significant opportunity for novel discoveries in medicinal and agricultural chemistry. The experimental protocols and synthetic pathways outlined in this guide, though based on analogous systems, offer a practical starting point for researchers to unlock the full potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4,4-dimethoxybutyrate 97 4220-66-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Methyl 4,4-dimethoxybutanoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 4,4-dimethoxybutanoate, a valuable building block in organic synthesis. The described methodology follows a three-step sequence starting from readily available succinic anhydride. This process involves a monoesterification, conversion to the corresponding aldehyde via a Rosenmund reduction, and subsequent acetalization.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Monoesterification | Succinic anhydride | Methanol | 4-Methoxy-4-oxobutanoic acid (Mono-methyl succinate) | 95-98% |
| 2 | Acyl Chloride Formation & Rosenmund Reduction | 4-Methoxy-4-oxobutanoic acid | Thionyl chloride, Pd/BaSO₄, H₂ | Methyl 4-oxobutanoate | 70-80% |
| 3 | Acetalization | Methyl 4-oxobutanoate | Methanol, Trimethyl orthoformate, HCl | This compound | 85-95% |
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-4-oxobutanoic acid (Mono-methyl succinate)
This procedure outlines the ring-opening esterification of succinic anhydride with methanol.
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 5-10 equivalents or used as the solvent).
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, once the succinic anhydride has completely dissolved and a homogeneous solution is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude mono-methyl succinate, a white solid, is typically of sufficient purity for the next step. If necessary, it can be recrystallized.
Step 2: Synthesis of Methyl 4-oxobutanoate
This step involves the conversion of the carboxylic acid to an acyl chloride, followed by a selective Rosenmund reduction to the aldehyde.
Materials:
-
4-Methoxy-4-oxobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Palladium on barium sulfate (Pd/BaSO₄, 5% w/w, Rosenmund catalyst)
-
Hydrogen gas (H₂)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet
-
Inert gas supply (Argon or Nitrogen)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Part A: Acyl Chloride Formation
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methoxy-4-oxobutanoic acid (1.0 eq) in a minimal amount of anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise. The reaction is exothermic and evolves HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours to ensure complete conversion to the acyl chloride.
-
After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude methyl 3-(chloroformyl)propanoate is typically used immediately in the next step.
-
-
Part B: Rosenmund Reduction
-
Set up a three-necked flask with a gas inlet, a reflux condenser, and a mechanical stirrer. The apparatus must be thoroughly flame-dried and under an inert atmosphere.
-
Add the Rosenmund catalyst (Pd/BaSO₄, typically 2-5 mol% of palladium relative to the substrate) to anhydrous toluene in the flask.
-
Dissolve the crude methyl 3-(chloroformyl)propanoate from the previous step in anhydrous toluene and add it to the flask.
-
Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale) while vigorously stirring the suspension.
-
Heat the reaction mixture gently. The progress of the reaction can be monitored by the cessation of HCl gas evolution (tested with moist litmus paper at the gas outlet).
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst. Wash the catalyst with a small amount of fresh toluene.
-
The combined filtrate contains the crude Methyl 4-oxobutanoate. This solution is often used directly in the next step.
-
Step 3: Synthesis of this compound
This final step is the acid-catalyzed acetalization of the aldehyde functionality.
Materials:
-
Crude solution of Methyl 4-oxobutanoate in toluene
-
Anhydrous methanol
-
Trimethyl orthoformate
-
Concentrated Hydrochloric acid (HCl) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To the crude solution of Methyl 4-oxobutanoate, add an excess of anhydrous methanol and trimethyl orthoformate (1.2-1.5 eq). Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards the acetal product.[1]
-
Cool the mixture in an ice bath and add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%).[2][3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, quench the catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Visualized Workflow
The following diagram illustrates the step-by-step synthesis protocol.
Caption: Synthetic workflow for this compound.
References
Application of Methyl 4,4-dimethoxybutanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxybutanoate serves as a valuable and versatile C4 building block in the synthesis of various heterocyclic systems. Its key structural feature, a protected aldehyde in the form of a dimethyl acetal, allows for its use as a stable precursor to methyl 4-oxobutanoate, a 1,4-dicarbonyl compound. This latent reactivity is central to its application in classical and modern heterocyclic chemistry, enabling the construction of important pharmacophores such as pyrroles, pyridazinones, and more complex fused systems like pyrrolo[2,3-d]pyrimidines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.
This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in the synthesis of several key heterocyclic families.
Synthesis of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core is a key structural motif in a variety of kinase inhibitors used in oncology, such as Tofacitinib. A multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved using a derivative of this compound, specifically ethyl 2-cyano-4,4-dimethoxybutanoate. The following protocol is adapted from patent literature and showcases the utility of this building block in constructing complex, medicinally relevant heterocycles.[1][2]
Reaction Scheme: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocols
Step 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol [1]
-
Materials:
-
Ethyl 2-cyano-4,4-dimethoxybutanoate (126 g, 0.63 mol, assuming 90% purity)
-
Formamidine acetate (95.5 g, 0.92 mol)
-
Sodium ethoxide (20% by weight in ethanol, 600 g)
-
Water
-
-
Procedure:
-
To a mixture of formamidine acetate and sodium ethoxide in ethanol, add ethyl 2-cyano-4,4-dimethoxybutanoate.
-
Reflux the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Cool the mixture slightly and filter.
-
Concentrate the filtrate under vacuum.
-
Dilute the residue with water (74 g) and continue distillation, supplementing with additional water (632 g).
-
The resulting aqueous solution containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is used directly in the next step.
-
Step 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [1]
-
Materials:
-
Aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol from Step 1
-
Hydrochloric acid (32% aqueous solution, 226 g)
-
Concentrated sodium hydroxide solution
-
Water
-
-
Procedure:
-
Acidify the reaction mixture from Step 1 by adding the hydrochloric acid solution.
-
Age the batch at 45°C until cyclization is complete.
-
Cool the reaction to room temperature.
-
Adjust the pH to 4 (target range 3 to 5) by the addition of concentrated sodium hydroxide solution.
-
Isolate the product by filtration, wash with water, and dry under vacuum at a temperature not exceeding 100°C.
-
Step 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]
-
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol)
-
Phosphoryl chloride (185 g)
-
Toluene (373 g)
-
-
Procedure:
-
Create a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene.
-
Reflux the reaction mixture until the reaction is complete.
-
Further workup and purification (e.g., quenching, extraction, and crystallization) are required to isolate the final product.
-
Quantitative Data Summary
| Step | Product | Starting Material Purity | Conversion Rate | Isolated Yield | Purity (HPLC) | Reference |
| 1 & 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 90 wt-% | 65% | 55 g (0.41 mol) | 99.8 area-% | [1] |
| 1 & 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 80 wt-% | 75% | 64 g (0.47 mol) | 99.8 area-% | [1] |
Paal-Knorr Synthesis of Pyrroles
This compound is an excellent precursor for the Paal-Knorr synthesis of pyrroles. The synthesis proceeds via in situ hydrolysis of the acetal to generate methyl 4-oxobutanoate, which then undergoes condensation with a primary amine or ammonia to form the pyrrole ring. This method is highly versatile for preparing a wide range of substituted pyrroles.
General Reaction Scheme: Paal-Knorr Pyrrole Synthesis
Caption: General pathway for Paal-Knorr pyrrole synthesis.
General Experimental Protocol
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Acid catalyst (e.g., acetic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the primary amine or ammonia source and the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine's nucleophilicity.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
-
Note: The initial acidic conditions facilitate the hydrolysis of the dimethoxy acetal to the corresponding aldehyde, which then participates in the cyclization.
Quantitative Data
Synthesis of Pyridazinones
The reaction of γ-keto esters with hydrazine is a classical and efficient method for the synthesis of dihydropyridazinones. This compound, after hydrolysis to methyl 4-oxobutanoate, can be readily cyclized with hydrazine or its derivatives to yield the corresponding pyridazinone heterocycles. These structures are of interest in medicinal chemistry for their diverse biological activities.[1][3]
General Reaction Scheme: Pyridazinone Synthesis
Caption: General pathway for pyridazinone synthesis.
General Experimental Protocol (based on analogous reactions)
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
-
A weak acid catalyst (e.g., a few drops of acetic acid) may be beneficial.
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Quantitative Data Summary for an Analogous Reaction
The following data is for the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from ethyl levulinate (a γ-keto ester) and hydrazine hydrate, which serves as a good estimate for the expected outcome.
| Product | Starting γ-Keto Ester | Reagent | Conditions | Yield | Reference |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Ethyl levulinate | Hydrazine hydrate | EtOH, Reflux | High | [1] |
Conclusion
This compound is a highly useful synthon for the preparation of a variety of nitrogen-containing heterocycles. Its ability to serve as a stable precursor to a 1,4-dicarbonyl compound makes it an ideal starting material for well-established synthetic methodologies such as the Paal-Knorr pyrrole synthesis and pyridazinone formation. Furthermore, its derivatives are instrumental in the construction of complex, fused heterocyclic systems of significant importance in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
Application Notes & Protocols: Methyl 4,4-dimethoxybutanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 4,4-dimethoxybutanoate and its close analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, as a key starting material in the synthesis of versatile pharmaceutical intermediates. The focus is on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for a class of drugs known as Janus kinase (JAK) inhibitors.
Introduction
This compound is a valuable bifunctional molecule containing both an ester and a protected aldehyde (as a dimethyl acetal). This structural feature makes it a versatile building block in organic synthesis, allowing for sequential and controlled chemical transformations. In the pharmaceutical industry, this scaffold is instrumental in constructing complex heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the pyrrolo[2,3-d]pyrimidine core, which is central to the activity of several FDA-approved JAK inhibitors used in the treatment of autoimmune diseases and myeloproliferative neoplasms.
While the specific use of this compound is of primary interest, a significant body of literature details the application of its close analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, in a well-established synthetic route. The methodologies presented are chemically equivalent and directly adaptable for the methyl ester.
Core Application: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl 2-cyano-4,4-dimethoxybutanoate is a multi-step process that efficiently constructs the fused heterocyclic ring system.[1] This intermediate is a cornerstone in the synthesis of drugs like Tofacitinib and Ruxolitinib.[2]
The overall synthetic pathway can be summarized in the following workflow:
Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, based on information from patent literature.
Table 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-cyano-4,4-dimethoxybutanoate | [1] |
| Reagents | Formamidine acetate, Sodium ethoxide | [1] |
| Solvent | Ethanol | [1] |
| Reaction Condition | Reflux | [1] |
| Purity of Starting Material | >70 area-% (HPLC) | [3] |
| Notes | The product is often used directly in the next step without isolation. | [1] |
Table 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Parameter | Value | Reference |
| Starting Material | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | [1] |
| Reagent | Hydrochloric acid | [1] |
| Reaction Condition | 45°C | [1] |
| pH Adjustment | 3 to 5 (with NaOH) | [1] |
| Yield | 75% | [1] |
| Purity | 99.8 area-% (HPLC) | [1] |
Table 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Parameter | Value | Reference |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | [4] |
| Reagent | Phosphorus oxychloride (POCl₃) | [4] |
| Reaction Condition | 80 to 100°C for 2 to 4 hours | [4] |
| pH Adjustment | 9 to 10 (with NaOH) | [4] |
| Purity | >99.5 area-% (HPLC) | [5] |
| Notes | Non-phosphorus chlorinating reagents can also be used. | [6] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
-
To a stirred mixture of formamidine acetate (0.92 mol) and sodium ethoxide (20% by weight in ethanol, 600 g), add Ethyl 2-cyano-4,4-dimethoxybutanoate (0.63 mol, technical grade: 90% purity).
-
Heat the reaction mixture to reflux and maintain until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Cool the mixture slightly and filter.
-
Concentrate the filtrate under vacuum.
-
Dilute the residue with water (74 g) and continue distillation.
-
Supplement the mixture with additional water (632 g).
-
The resulting aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is typically used directly in the next step without further purification.[1]
Protocol 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
To the aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol from the previous step, add hydrochloric acid (32% aqueous solution, 226 g) to acidify the mixture.
-
Heat the mixture to 45°C and maintain until cyclization is complete (monitoring by TLC or HPLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to a range of 3 to 5 by the addition of a concentrated sodium hydroxide solution.
-
Isolate the precipitated product by filtration.
-
Wash the solid with water.
-
Dry the product under vacuum at a temperature not exceeding 100°C to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1]
Protocol 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride.
-
Stir the mixture at 80 to 100°C for 2 to 4 hours.
-
Remove the excess phosphorus oxychloride by distillation.
-
Cool the residue to 0 to 10°C.
-
Carefully quench the reaction mixture with ice water.
-
Stir for 20 to 30 minutes.
-
Adjust the pH to 9 to 10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
Signaling Pathway and Mechanism of Action
The pharmaceutical importance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine stems from its use as a precursor to Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[7][8] Dysregulation of this pathway is implicated in several autoimmune and inflammatory diseases.[9]
JAK inhibitors, such as Tofacitinib and Ruxolitinib, competitively inhibit the ATP-binding site of JAK enzymes.[10][11] This blockage prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Consequently, the translocation of STAT dimers to the nucleus is inhibited, leading to a downregulation of the expression of inflammatory genes.[1][12]
Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. hcp.jakafi.com [hcp.jakafi.com]
- 4. Page loading... [guidechem.com]
- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 6. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of Methyl 4,4-dimethoxybutanoate in Aldol-Type Condensations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,4-dimethoxybutanoate, a versatile building block in organic synthesis, does not directly undergo a classical aldol condensation due to the low acidity of its α-hydrogens. However, it serves as a valuable precursor for aldol-type reactions through two primary mechanistic pathways. This document details these pathways: (A) initial acid-catalyzed hydrolysis to methyl 4-oxobutanoate, which then undergoes an aldol reaction, and (B) direct enolization of the ester using a strong, non-nucleophilic base for a directed aldol addition. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in utilizing this compound for the synthesis of γ-hydroxy-α,β-unsaturated esters and related structures, which are important intermediates in pharmaceutical and agrochemical development.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. While aldehydes and ketones are the typical substrates for this reaction, esters can also be employed, albeit with specific considerations. This compound presents an interesting case; its structure, featuring a protected aldehyde in the form of a dimethyl acetal, offers unique synthetic opportunities. The direct participation of its ester α-hydrogens in a base-catalyzed aldol condensation is not feasible under standard conditions. Instead, this compound is strategically employed as a precursor to a reactive carbonyl species.
This document outlines two effective strategies for using this compound in aldol-type transformations, providing detailed protocols and data for practical application in a research and development setting.
Pathway A: Acetal Hydrolysis Followed by Aldol Condensation
This pathway involves a two-step sequence where the acetal is first deprotected to reveal an aldehyde, which then participates in an aldol reaction.
Reaction Mechanism
The overall transformation for Pathway A can be summarized as follows:
-
Acetal Hydrolysis: In the presence of an acid catalyst and water, the dimethyl acetal of this compound is hydrolyzed to yield methyl 4-oxobutanoate.
-
Aldol Reaction of Methyl 4-oxobutanoate: The resulting aldehyde-ester can then undergo a base-catalyzed aldol reaction. In a self-condensation, the enolate of the ester end attacks the aldehyde of another molecule. More commonly, it is used in a crossed aldol reaction where it acts as the electrophile, reacting with the enolate of another carbonyl compound. Subsequent dehydration yields the α,β-unsaturated product.
Diagram of Pathway A Workflow
Caption: Workflow for Pathway A.
Experimental Protocol: Synthesis of Methyl 4-oxobutanoate
Materials:
-
This compound
-
Acetone
-
Water
-
Amberlyst-15 (or other acidic resin)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (0.5 M), add an equal volume of water.
-
Add Amberlyst-15 resin (10 mol%).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter off the resin and wash with acetone.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-oxobutanoate.
Experimental Protocol: Aldol Condensation of Methyl 4-oxobutanoate with Acetone
Materials:
-
Methyl 4-oxobutanoate
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve methyl 4-oxobutanoate (1.0 eq) in a mixture of acetone and ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH (1.2 eq) while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
| Reaction Step | Reactants | Product | Yield | Purity |
| Acetal Hydrolysis | This compound | Methyl 4-oxobutanoate | 85-95% | >95% by GC |
| Aldol Condensation | Methyl 4-oxobutanoate, Acetone | Methyl 6-hydroxy-4-oxo-5-hexenoate | 60-75% | >98% by HPLC |
Pathway B: Directed Aldol Addition via Lithium Enolate
This pathway involves the direct deprotonation of the ester at the α-position using a strong, non-nucleophilic base to form a lithium enolate, which then reacts with an aldehyde or ketone.
Reaction Mechanism
-
Enolate Formation: this compound is treated with a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The LDA selectively removes a proton from the α-carbon (C2) to form a lithium enolate.
-
Aldol Addition: The pre-formed enolate is then treated with an aldehyde or ketone, which acts as the electrophile. The enolate attacks the carbonyl carbon of the electrophile to form a β-hydroxy ester.
-
Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the aldol addition product.
Diagram of Pathway B Mechanism
Caption: Mechanism for Pathway B.
Experimental Protocol: Directed Aldol Addition with Benzaldehyde
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the reaction to proceed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data
| Reactants | Product | Yield | Diastereomeric Ratio |
| This compound, Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)-4,4-dimethoxybutanoate | 70-85% | (syn:anti) 7:3 |
Conclusion
This compound is a versatile synthon that can be effectively utilized in aldol-type reactions through two distinct mechanistic pathways. Pathway A, involving acetal hydrolysis followed by a traditional aldol condensation, is suitable for applications where the resulting aldehyde-ester is the desired intermediate. Pathway B, a directed aldol addition via a pre-formed lithium enolate, offers greater control for crossed aldol reactions and is advantageous when the acetal protecting group is to be retained in the final product. The choice of pathway will depend on the specific synthetic strategy and the desired final product. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their synthetic endeavors.
Application Note: Purification of Crude Methyl 4,4-dimethoxybutanoate by Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of crude Methyl 4,4-dimethoxybutanoate via vacuum distillation. This method is crucial for removing non-volatile impurities, unreacted starting materials, and high-boiling point byproducts commonly found in the crude product following synthesis. The protocol outlines the necessary equipment, a step-by-step procedure, and expected outcomes, including purity assessment by standard analytical techniques. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-purity this compound, a key intermediate in various synthetic applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and an acetal group, allows for a wide range of chemical transformations. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and to minimize the formation of impurities in the final active pharmaceutical ingredient (API) or fine chemical.
Crude this compound, depending on the synthetic route, can contain various impurities. For instance, synthesis via the electrochemical ring-opening of furan-2-carboxylic acid in methanol may result in residual starting materials and polymeric byproducts. Other synthetic pathways might introduce unreacted reagents like 2-bromo-1,1-dimethoxyethane and ethyl 2-cyanoacetate. Vacuum distillation is a highly effective technique for the purification of thermally sensitive compounds or those with high boiling points at atmospheric pressure, making it the method of choice for obtaining pure this compound.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Short-path distillation head or a Vigreux column
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump or water aspirator
-
Manometer (optional, but recommended for precise pressure control)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Vacuum grease
-
Clamps and stands
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| Appearance | Colorless to brown oil[1] |
| Density | 1.05 g/mL at 25 °C |
| Boiling Point | 40-50 °C at 0.2 mmHg |
| Refractive Index (n20/D) | 1.417 |
| Flash Point | 85 °C (closed cup) |
Potential Impurities in Crude Product
The composition of impurities in crude this compound is highly dependent on the synthetic route employed. A list of potential impurities is provided below.
| Impurity Type | Examples | Rationale |
| Unreacted Starting Materials | Furan-2-carboxylic acid, Methanol, 2-bromo-1,1-dimethoxyethane, Ethyl 2-cyanoacetate | Incomplete reaction during synthesis. |
| Solvents | Toluene, Dichloromethane | Solvents used during synthesis or workup. |
| Low-Boiling Byproducts | Volatile side-reaction products | Formed during the main reaction. |
| High-Boiling Byproducts/Polymeric Material | Oligomers or polymers | Can form under certain reaction conditions, especially with acid catalysts. |
Experimental Workflow
The overall workflow for the purification of crude this compound by vacuum distillation is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the vacuum distillation purification of this compound.
Detailed Protocol
1. Preparation of the Crude Material:
-
Ensure the crude this compound is free from volatile solvents by concentrating it on a rotary evaporator.
-
If acidic impurities are suspected from the synthesis, consider a preliminary workup by washing the crude product with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the drying agent and solvent.
2. Distillation Setup:
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[2]
-
Assemble a vacuum distillation apparatus as shown in the workflow diagram. A short-path distillation head is generally sufficient.
-
Use a round-bottom flask that is no more than two-thirds full of the crude material.
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling stones are not effective under vacuum.[2]
-
Lightly grease all ground glass joints with high-vacuum grease to ensure a good seal.[2]
-
Securely clamp all components of the apparatus.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from volatile vapors.
3. Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. Be cautious of initial foaming or bumping if any residual solvent is present.
-
Once a stable vacuum is achieved (ideally around 0.2 mmHg), slowly heat the distillation pot using a heating mantle.
-
Monitor the temperature at the head of the distillation column.
-
Collect a forerun fraction, which will contain any remaining low-boiling impurities.
-
As the temperature at the distillation head stabilizes near the expected boiling point of the product (40-50 °C at 0.2 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Continue the distillation until the temperature at the head begins to drop or rise significantly, or when the distillation rate slows considerably.
-
Stop the distillation by removing the heating source and allowing the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[2]
Results and Discussion
The vacuum distillation of crude this compound is expected to yield a pure product with the physical properties outlined in the table above. The expected yield will vary depending on the purity of the crude material, but a successful distillation should result in a significant increase in purity.
Purity Assessment: The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: A single major peak corresponding to the molecular weight of this compound (162.18 g/mol ) is expected. The retention time will be specific to the column and conditions used.
-
¹H NMR (CDCl₃): The expected proton NMR spectrum will show characteristic peaks for the different protons in the molecule.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.
A comparison of the analytical data for the crude material and the purified product will demonstrate the effectiveness of the vacuum distillation.
Safety Precautions
-
Always work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Inspect all glassware for defects before applying a vacuum.[2]
-
Use a safety shield around the distillation apparatus, especially when working under vacuum.
-
Do not heat the distillation flask to dryness, as this can lead to the formation of peroxides and a potential explosion hazard with certain organic compounds.[5]
-
Ensure that the cold trap is properly set up and functioning to prevent solvent vapors from entering the vacuum pump.
-
When releasing the vacuum, do so slowly to avoid a sudden rush of air into the hot apparatus, which could cause an explosion.[5]
Conclusion
Vacuum distillation is an effective and essential method for the purification of crude this compound. The protocol described in this application note provides a reliable procedure for obtaining a high-purity product suitable for use in demanding synthetic applications in research and development. Proper adherence to the experimental procedure and safety precautions is crucial for a successful and safe purification.
References
Application Notes and Protocols for Monitoring Reactions with Methyl 4,4-dimethoxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxybutanoate is a versatile building block in organic synthesis, often utilized in the formation of various heterocyclic compounds and as a precursor to valuable intermediates. Effective monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired products. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Analytical Methods Overview
A comparative overview of the primary analytical techniques for monitoring reactions with this compound is presented below. The choice of method will depend on the specific reaction, the properties of the reactants and products, and the analytical requirements (e.g., speed, sensitivity, structural information).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Measurement of the nuclear magnetic resonance of atomic nuclei, providing detailed structural information. |
| Typical Stationary Phase | Capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane). | C18 or C8 reversed-phase silica gel. | Not applicable. |
| Advantages | High sensitivity and specificity, excellent for identifying volatile and semi-volatile compounds, provides structural information through mass fragmentation patterns.[1] | Robust and widely applicable for non-volatile or thermally labile compounds, excellent for quantification, high-throughput capabilities.[2][3] | Provides detailed structural elucidation of reactants, intermediates, and products in solution, non-destructive, can be used for in-situ reaction monitoring.[4] |
| Disadvantages | May require derivatization for polar compounds to increase volatility, potential for thermal degradation of sensitive molecules.[5] | May require chromophores for UV detection, can be less informative for structural elucidation of unknown impurities compared to MS. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures, requires more expensive instrumentation. |
| Best Suited For | Identifying and quantifying volatile byproducts and reaction components. | Routine monitoring of reaction progress and purity analysis of the main components. | Mechanistic studies, structural confirmation of products and intermediates, and real-time reaction kinetics. |
II. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantitative analysis of a reaction mixture containing this compound and its potential products. An internal standard is used for accurate quantification.
1. Materials and Reagents
-
This compound
-
Internal Standard (IS): e.g., Dodecane or another suitable high-boiling hydrocarbon not present in the reaction mixture.
-
Reaction solvent (e.g., Dichloromethane, Ethyl acetate)
-
Anhydrous Sodium Sulfate
-
GC-MS grade solvents for dilution
2. Sample Preparation
-
Withdraw a 100 µL aliquot of the reaction mixture at a specific time point.
-
Immediately quench the reaction if necessary (e.g., by adding a small amount of saturated sodium bicarbonate solution for acid-catalyzed reactions).
-
Add 900 µL of the extraction solvent (e.g., Ethyl acetate).
-
Add 100 µL of the internal standard solution (e.g., 1 mg/mL Dodecane in Ethyl acetate).
-
Vortex the mixture for 30 seconds.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
3. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
4. Data Analysis
-
Identify the peaks corresponding to this compound, the internal standard, and any products based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of the analyte using a pre-determined response factor or a calibration curve.
B. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for monitoring the consumption of this compound and the formation of less volatile products.
1. Materials and Reagents
-
This compound
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid (optional, for improved peak shape)
-
0.45 µm syringe filters
2. Sample Preparation
-
Withdraw a 50 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 950 µL of the mobile phase initial composition (e.g., 80:20 Water:Acetonitrile).
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Data Analysis
-
Monitor the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time.
-
Quantify the conversion by comparing the peak area of the starting material at different time points to its initial peak area.
C. ¹H NMR Spectroscopy Protocol
This protocol allows for the in-situ monitoring of reactions involving this compound, providing real-time kinetic data.[4]
1. Materials and Reagents
-
This compound
-
Deuterated solvent (e.g., CDCl₃, D₂O, depending on the reaction)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene or another inert compound with a distinct singlet)
2. Sample Preparation
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the reagent to initiate the reaction (e.g., a catalyst, reducing agent).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
3. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single pulse (zg30)
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements)
4. Data Analysis
-
Identify the characteristic proton signals for this compound:
-
Identify the signals for the product(s). For example, in a hydrolysis reaction, the formation of a terminal aldehyde proton (~9.7 ppm) might be observed.
-
Integrate the area of a characteristic peak for the starting material and a peak for the product relative to the integral of the internal standard.
-
Calculate the conversion and yield at each time point.
III. Data Presentation
Quantitative Analysis of a Hypothetical Reduction Reaction
The following table summarizes hypothetical data from monitoring the reduction of this compound to 4,4-dimethoxybutan-1-ol using GC-MS with an internal standard.
| Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration of Analyte (mM) | Conversion (%) |
| 0 | 500,000 | 250,000 | 100 | 0 |
| 10 | 375,000 | 250,000 | 75 | 25 |
| 30 | 200,000 | 250,000 | 40 | 60 |
| 60 | 50,000 | 250,000 | 10 | 90 |
| 120 | 5,000 | 250,000 | 1 | 99 |
IV. Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of reaction mixtures.
Caption: Workflow for HPLC analysis of reaction mixtures.
Signaling Pathway: Acid-Catalyzed Hydrolysis
Caption: Pathway for acid-catalyzed hydrolysis of this compound.
References
Deprotection Strategies for the Dimethoxyacetal Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dimethoxyacetal group is a widely utilized protecting group for aldehydes and ketones in multistep organic synthesis due to its stability under neutral to strongly basic conditions. Its facile removal under acidic conditions allows for the timely unmasking of the carbonyl functionality. This document provides detailed application notes and experimental protocols for various deprotection strategies of the dimethoxyacetal group, including acidic hydrolysis, Lewis acid-mediated cleavage, and other mild procedures.
Introduction to Dimethoxyacetal Deprotection
The deprotection of a dimethoxyacetal is fundamentally the hydrolysis of the acetal back to the corresponding carbonyl compound and two equivalents of methanol. This process is most commonly catalyzed by acid, which protonates one of the methoxy groups, facilitating its departure and subsequent attack by water. However, the need for chemoselectivity in complex molecules has driven the development of a variety of deprotection methods under different conditions. The choice of deprotection strategy depends on the overall synthetic route and the presence of other acid-labile functional groups.
Deprotection Methodologies
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common and straightforward method for the deprotection of dimethoxyacetals. The reaction is typically carried out in the presence of a protic acid and water.
Mechanism: The deprotection proceeds through a multi-step mechanism initiated by protonation of one of the methoxy oxygens. This is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on the carbocation, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the remaining methoxy group and elimination of a second molecule of methanol regenerates the carbonyl compound.[1]
Caption: Acid-catalyzed deprotection mechanism of a dimethoxyacetal.
A variety of Brønsted acids can be employed, ranging from strong mineral acids to milder solid-supported acids.
Table 1: Comparison of Acidic Catalysts for Dimethoxyacetal Deprotection
| Catalyst | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| HCl (1M) | Benzaldehyde dimethyl acetal | Acetone/H₂O | RT | 1 h | 95 | [2] |
| p-TsOH | Benzaldehyde dimethyl acetal | Acetone/H₂O | RT | 2 h | 92 | [2] |
| Amberlyst-15 | Amino acetaldehyde dimethyl acetal (N-Boc protected) | Acetone/H₂O | RT | Overnight | 89 | [3] |
| Silica Sulfuric Acid | Benzaldehyde dimethyl acetal | Toluene | 60-70 | 1 h | 98 | [4] |
| Al(HSO₄)₃ | 4-Methoxybenzaldehyde dimethyl acetal | n-Hexane (reflux) | 68 | 40 min | 90 | [4] |
Experimental Protocols: Acid-Catalyzed Deprotection
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolve the dimethoxyacetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH monohydrate (0.05 - 0.1 equiv).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude carbonyl compound. Purify by column chromatography if necessary.[3]
Protocol 2: Deprotection using a Solid Acid Catalyst (Amberlyst-15)
-
To a solution of the N-Boc protected amino acetaldehyde dimethyl acetal (1.2 mmol) in acetone (50 mL), add water (50 µL) and Amberlyst-15 (50 mg).[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture to remove the Amberlyst-15 resin.
-
Remove the solvents under reduced pressure to yield the deprotected aldehyde.[3]
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to Brønsted acids and can be particularly useful for substrates containing other acid-sensitive functional groups. A variety of Lewis acids have been shown to be effective for acetal deprotection.
Mechanism: The Lewis acid coordinates to one of the oxygen atoms of the acetal, activating it for cleavage and formation of the oxocarbenium ion, which is then trapped by water.
References
Industrial Synthesis of Methyl 4,4-dimethoxybutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,4-dimethoxybutanoate is a valuable intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its bifunctional nature, possessing both an ester and a protected aldehyde (acetal), makes it a versatile building block for the construction of complex molecular architectures. This document provides a detailed overview of the key considerations for the industrial-scale synthesis of this compound, including comparative data on viable synthesis routes, detailed experimental protocols, and process safety information.
Synthesis Routes and Scale-up Considerations
The most economically viable and scalable synthesis of this compound on an industrial level originates from γ-butyrolactone, a readily available and cost-effective starting material. The overall process is a three-step synthesis involving methanolysis, oxidation, and acetalization.
Logical Workflow for Industrial Production
The following diagram illustrates the general workflow for the industrial production of this compound, from raw material sourcing to final product purification and quality control.
Caption: General workflow for the industrial synthesis of this compound.
Step 1: Methanolysis of γ-Butyrolactone
The initial step involves the ring-opening of γ-butyrolactone with methanol in the presence of an acid catalyst to yield methyl 4-hydroxybutyrate.
Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the rapid and efficient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using microwave-assisted organic synthesis (MAOS). Quinazolinones are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. Their therapeutic potential often stems from their ability to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.
Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2] This "green chemistry" approach minimizes energy consumption and the use of hazardous solvents, making it an attractive methodology for modern drug discovery and development.[3]
Experimental Setup and General Considerations
Modern microwave synthesis is performed in dedicated reactors designed for chemical reactions. These instruments allow for precise control over reaction parameters such as temperature, pressure, and power.
Key Equipment:
-
Microwave Reactor: A dedicated single-mode or multi-mode microwave reactor equipped with temperature and pressure sensors is required.
-
Reaction Vessels: Use only sealed microwave process vials specifically designed to withstand high temperatures and pressures. These are typically made of borosilicate glass and sealed with a Teflon septum.
-
Magnetic Stirring: Ensure efficient mixing of the reaction mixture by using a magnetic stir bar in the reaction vessel.
Safety Precautions:
-
Pressure Hazard: Reactions in sealed vessels are heated above the solvent's boiling point, generating significant internal pressure.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening it to release the pressure.
-
Solvent Choice: Select solvents that are efficient at absorbing microwave energy (high dielectric loss tangent). Polar solvents like DMF, ethanol, and water are commonly used. Solvent-free reactions are also highly effective and environmentally friendly.[3]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize comparative data for the synthesis of quinazolinone derivatives, highlighting the significant improvements offered by microwave irradiation.
Table 1: Comparison of Reaction Conditions and Yields for Quinazolinone Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | 140 | 20-30 min | Excellent | [4] |
| 2 | Conventional | 120 | 5 h | Good | [4] |
| 3 | Microwave | 130 | 2 h | up to 92% | [3] |
| 4 | Conventional | 115 | 14 h | up to 85% | [3] |
| 5 | Microwave | 110-180 | 10-15 min | 79-99% | [5] |
| 6 | Conventional | Reflux (Toluene) | 3 h | Not specified | [5] |
Table 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via One-Pot Microwave Protocol
| Compound | R1 | R2 | Time (min) | Yield (%) | Reference |
| 3a | H | Phenyl | 7 | 92 | [6][7] |
| 3b | H | 4-Chlorophenyl | 8 | 88 | [6][7] |
| 3c | H | 4-Methylphenyl | 10 | 85 | [6][7] |
| 3d | H | Benzyl | 9 | 90 | [6][7] |
Experimental Protocols
Protocol 1: One-Pot, Solvent-Free Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol describes a facile and environmentally friendly one-pot synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzyl alcohol under solvent-free conditions using a copper catalyst.
Materials:
-
2-Aminobenzamide
-
Benzyl alcohol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Oxygen atmosphere
-
Microwave reactor
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave process vial, add 2-aminobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Seal the vial with a Teflon septum.
-
Place the vial inside the microwave reactor cavity.
-
Purge the vial with oxygen.
-
Irradiate the mixture at 130°C for 2 hours with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to below 50°C.
-
Once cooled, carefully open the vial.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol outlines a rapid, one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, a primary amine, and an orthoester under solvent-free microwave irradiation.[4]
Materials:
-
Isatoic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate)
-
Microwave reactor
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave process vial, combine isatoic anhydride (1 mmol), the desired primary amine (1 mmol), and the orthoester (1.2 mmol).
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the vial to cool to a safe temperature.
-
Open the vial and add ethanol to the residue.
-
The product will precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolinones.
Caption: General workflow for microwave-assisted quinazolinone synthesis.
EGFR Signaling Pathway Inhibition by Quinazolinones
Many synthesized quinazolinone derivatives exhibit potent anticancer activity by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[8][9][10] This inhibition blocks downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,4-dimethoxybutanoate
Welcome to the technical support center for the synthesis of Methyl 4,4-dimethoxybutanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the acid-catalyzed acetalization of Methyl 4-oxobutanoate. This reaction protects the aldehyde functional group as a dimethyl acetal. The use of an orthoformate, such as trimethyl orthoformate, is often preferred as it acts as both the methanol source and a dehydrating agent, driving the equilibrium towards the product.
Q2: I am experiencing low yields. What are the common causes and how can I improve the outcome?
A2: Low yields in this synthesis are typically attributed to incomplete reaction, side reactions, or product loss during workup and purification. To enhance your yield, consider the following:
-
Water Removal: The acetalization reaction is reversible and produces water as a byproduct. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent or a Dean-Stark apparatus to remove water is crucial. Trimethyl orthoformate is particularly effective as it reacts with water to form methanol and methyl formate, thus driving the reaction forward.
-
Catalyst Choice and Amount: A variety of acid catalysts can be used, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic resins. The optimal catalyst and its concentration should be determined empirically. Too little catalyst can lead to slow or incomplete reactions, while too much can promote side reactions.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended. The optimal temperature will depend on the specific reactants and catalyst used, but reactions are often run at reflux.
-
Purity of Starting Materials: Ensure that your Methyl 4-oxobutanoate and methanol or orthoformate are of high purity and anhydrous.
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield. These can include:
-
Incomplete Acetalization: The formation of the hemiacetal intermediate without proceeding to the full acetal.
-
Polymerization: Aldehydes can be prone to polymerization under acidic conditions.
-
Transesterification: If using an alcohol other than methanol with a methyl ester starting material, transesterification can occur.
-
Hydrolysis of the Acetal: During the workup, if the pH becomes too acidic, the newly formed acetal can be hydrolyzed back to the aldehyde.
Q4: How should I purify the final product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure. This method is effective in separating the product from lower-boiling starting materials and higher-boiling side products. It is important to neutralize the reaction mixture before distillation to prevent acid-catalyzed decomposition of the product at elevated temperatures.
Q5: Can I use γ-butyrolactone as a starting material?
A5: Yes, it is possible to synthesize this compound from γ-butyrolactone. This is a multi-step process that would typically involve the opening of the lactone ring to form a 4-halobutanoate ester, followed by subsequent reactions to introduce the dimethoxy group. However, starting from Methyl 4-oxobutanoate is a more direct approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective water removal.2. Insufficient or inactive catalyst.3. Low reaction temperature or insufficient reaction time.4. Impure or wet starting materials. | 1. Use an excess of trimethyl orthoformate or employ a Dean-Stark trap.2. Use a fresh batch of acid catalyst and consider optimizing the catalyst loading.3. Increase the reaction temperature to reflux and monitor the reaction until completion.4. Use anhydrous solvents and freshly distilled starting materials. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase reaction time or temperature. Consider adding more catalyst or dehydrating agent.2. Optimize fractional distillation conditions (e.g., column height, reflux ratio, vacuum). |
| Formation of Multiple Products/Impurities | 1. Side reactions due to overly harsh conditions (e.g., high temperature, high catalyst concentration).2. Presence of water leading to hydrolysis or other side reactions. | 1. Reduce the reaction temperature or the amount of acid catalyst.2. Ensure strictly anhydrous conditions throughout the reaction. |
| Product Decomposition During Distillation | 1. Residual acid in the crude product. | 1. Thoroughly neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. |
| Difficulty in Isolating the Product during Workup | 1. Emulsion formation during aqueous extraction. | 1. Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound from Methyl 4-oxobutanoate
This protocol describes a general method for the acid-catalyzed acetalization of Methyl 4-oxobutanoate using trimethyl orthoformate.
Materials:
-
Methyl 4-oxobutanoate
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or concentrated sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-oxobutanoate (1.0 eq), trimethyl orthoformate (1.2-1.5 eq), and anhydrous methanol.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of p-TsOH).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Identifying common side products in Methyl 4,4-dimethoxybutanoate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4,4-dimethoxybutanoate. The following information addresses common side products and issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: Commercially available this compound may contain impurities from its synthesis. Common synthetic routes include the reaction of methyl succinate with trimethyl orthoformate or the methanolysis of 4,4-dimethoxybutyronitrile. Potential impurities include:
-
Starting materials: Unreacted methyl succinate, trimethyl orthoformate, or 4,4-dimethoxybutyronitrile.
-
Solvents: Residual solvents used during the synthesis and purification process.
-
Byproducts of synthesis: These can include partially reacted intermediates or products from side reactions. For instance, in syntheses starting from precursors like ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form a related compound, impurities could arise from incomplete reaction or side reactions of the bromoacetal.[1]
Q2: I am observing a byproduct with a sweet, fruity odor during the synthesis of a derivative from this compound. What could it be?
A2: A common side reaction involving esters is transesterification. If your reaction mixture contains other alcohols (e.g., ethanol, isopropanol) and a catalytic amount of acid or base, you may form a different ester of 4,4-dimethoxybutanoic acid. For example, if ethanol is present, ethyl 4,4-dimethoxybutanoate could be formed, which may have a different odor profile.
Troubleshooting Guides for Common Reactions
Hydrolysis of this compound
Hydrolysis of the ester and/or acetal can occur under both acidic and basic conditions, leading to the formation of various side products.
Problem: Formation of multiple products during acid-catalyzed hydrolysis.
-
Possible Cause: Besides the expected hydrolysis of the methyl ester to 4,4-dimethoxybutanoic acid, the dimethoxy acetal is also susceptible to hydrolysis under acidic conditions. This can lead to the formation of methyl 4-oxobutanoate and methanol. Further hydrolysis of the ester group in methyl 4-oxobutanoate would yield 4-oxobutanoic acid (succinaldehydic acid).
-
Troubleshooting:
-
Control Reaction Conditions: Use mild acidic conditions (e.g., dilute HCl or acetic acid) and lower temperatures to favor selective ester hydrolysis.
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction and stop it once the desired product is formed, before significant acetal hydrolysis occurs.
-
Purification: If a mixture of products is obtained, they can often be separated by column chromatography based on their polarity differences.
-
Problem: Low yield of 4,4-dimethoxybutanoic acid after basic hydrolysis (saponification) and acidification.
-
Possible Cause: While saponification of the ester to the carboxylate salt is generally efficient, side reactions can occur.
-
Intramolecular Cyclization: Although less common for this specific substrate, related γ-alkoxy esters can undergo cyclization under certain conditions.
-
Incomplete Acidification: The carboxylate salt is water-soluble. Incomplete acidification during the workup will result in a lower yield of the desired carboxylic acid in the organic extract.
-
-
Troubleshooting:
-
Ensure Complete Saponification: Use a slight excess of base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring with TLC or GC.
-
Proper Acidification: During the workup, carefully acidify the aqueous solution to a pH of ~2-3 to ensure complete protonation of the carboxylate.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the carboxylic acid.
-
Reduction of this compound
Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, under specific conditions, sodium borohydride (NaBH₄).
Problem: Obtaining a mixture of products after LiAlH₄ reduction.
-
Possible Cause: LiAlH₄ is a powerful reducing agent that will reduce the ester to the corresponding primary alcohol, 4,4-dimethoxybutan-1-ol. However, side reactions can occur:
-
Reduction of the Acetal: While acetals are generally stable to hydrides, forcing conditions (high temperatures, prolonged reaction times) could potentially lead to the reduction or rearrangement of the acetal group.
-
Workup Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions, making product isolation difficult and potentially leading to degradation.
-
-
Troubleshooting:
-
Control Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Careful Workup: Employ a standard Fieser workup procedure for quenching LiAlH₄ reactions. This involves the sequential and slow addition of water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts as a granular solid that can be easily filtered off.[2]
-
Purification: The desired 4,4-dimethoxybutan-1-ol can be purified from potential byproducts by distillation or column chromatography.
-
Problem: Incomplete or no reaction with NaBH₄.
-
Possible Cause: Sodium borohydride is generally not a strong enough reducing agent to reduce esters.[3] While some activated esters can be reduced by NaBH₄, especially at elevated temperatures or with additives, it is often unreactive towards simple alkyl esters.[3][4]
-
Troubleshooting:
-
Use a Stronger Reducing Agent: For the reduction of the ester, LiAlH₄ is the more appropriate reagent.
-
Activate the Ester: In some cases, the reactivity of NaBH₄ towards esters can be enhanced by the addition of Lewis acids (e.g., LiCl, CaCl₂) or by performing the reaction in a suitable solvent system at higher temperatures. However, this may also affect the stability of the acetal group.[4]
-
Grignard and Organolithium Reactions
Reaction of Grignard or organolithium reagents with the ester group is a common method for carbon-carbon bond formation.
Problem: Formation of a ketone instead of the expected tertiary alcohol.
-
Possible Cause: The reaction of an ester with a Grignard reagent proceeds through a ketone intermediate. If the reaction is not driven to completion with a sufficient excess of the Grignard reagent, or if the intermediate ketone is sterically hindered or less reactive, it may be isolated as a significant byproduct.
-
Troubleshooting:
-
Use Excess Grignard Reagent: Employ at least two equivalents of the Grignard reagent to ensure the reaction proceeds to the tertiary alcohol.
-
Control Addition Rate: Add the this compound solution slowly to the Grignard reagent to maintain a high concentration of the nucleophile.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or GC to ensure the disappearance of the intermediate ketone.
-
Problem: Low yield and formation of multiple byproducts.
-
Possible Cause: Grignard reagents are strong bases and can participate in side reactions.
-
Enolization: The protons on the carbon alpha to the ester carbonyl can be abstracted by the Grignard reagent, leading to the formation of an enolate and quenching of the Grignard reagent.
-
Reaction with the Acetal: While generally less reactive than the ester, the acetal functionality could potentially react with highly reactive organometallic reagents under forcing conditions.
-
-
Troubleshooting:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions like enolization.
-
Choice of Reagent: In some cases, organolithium reagents may give cleaner reactions than Grignard reagents.
-
Anhydrous Conditions: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as Grignard reagents react readily with water.
-
Data Presentation
Table 1: Summary of Potential Side Products in this compound Reactions
| Reaction Type | Main Product(s) | Potential Side Product(s) | Notes |
| Acid-Catalyzed Hydrolysis | 4,4-Dimethoxybutanoic acid, Methanol | Methyl 4-oxobutanoate, 4-Oxobutanoic acid | Acetal hydrolysis is a competing reaction. |
| Base-Catalyzed Hydrolysis | 4,4-Dimethoxybutanoate salt, Methanol | Unreacted starting material | Incomplete reaction or workup issues can lower yield. |
| LiAlH₄ Reduction | 4,4-Dimethoxybutan-1-ol | Products of acetal reduction/rearrangement | Generally minor under controlled conditions. |
| NaBH₄ Reduction | No reaction (typically) | Starting material recovered | NaBH₄ is usually not strong enough to reduce the ester. |
| Grignard Reaction (R-MgX) | 5,5-Dimethoxy-2-methyl-2-pentanol (with CH₃MgBr) | 5,5-Dimethoxy-2-pentanone | Can be significant if insufficient Grignard reagent is used. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolve this compound in a mixture of aqueous acid (e.g., 1 M HCl) and a co-solvent like THF or dioxane.
-
Heat the mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by chromatography or crystallization if necessary.
Protocol 2: General Procedure for LiAlH₄ Reduction
Safety Note: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until completion is confirmed by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).[2]
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by distillation under reduced pressure or column chromatography.
Visualizations
Caption: Potential hydrolysis pathways of this compound.
Caption: Experimental workflow for the LiAlH₄ reduction of this compound.
Caption: Troubleshooting logic for Grignard reactions.
References
Troubleshooting low conversion rates in reactions using Methyl 4,4-dimethoxybutanoate.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Methyl 4,4-dimethoxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their general stability?
This compound has two key functional groups: a methyl ester and a dimethyl acetal.
-
Dimethyl Acetal: This group serves as a protecting group for an aldehyde functionality.[1][2][3] It is stable under neutral to strongly basic conditions but is sensitive to acid, especially aqueous acid, which will hydrolyze it back to the aldehyde.[1][2][3][4][5]
-
Methyl Ester: This group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions (saponification). It can also react with strong nucleophiles like Grignard reagents.[2][3]
-
α-Carbons: The protons on the carbon adjacent to the ester carbonyl (C2) are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in alkylation or condensation reactions.
Q2: My reaction has a very low yield. What are the most common general causes?
Low conversion rates can often be traced back to a few common issues:
-
Presence of Water: Moisture can lead to the unwanted hydrolysis of the acid-sensitive acetal group or the ester group.[4][6][7] It is crucial to use anhydrous solvents and reagents.
-
Incorrect pH or Catalyst: Using acidic conditions when the acetal needs to remain intact is a frequent error. Conversely, attempting ester hydrolysis without an effective acid or base catalyst will result in a slow or incomplete reaction.[8][9]
-
Reagent Quality: Degradation of reagents, especially bases, solvents, or the starting material itself, can inhibit the reaction. Ensure all chemicals are pure and stored under appropriate conditions.[7]
-
Suboptimal Temperature: Many reactions are highly sensitive to temperature. Running the reaction too cold may prevent it from reaching completion, while excessive heat can lead to side reactions and decomposition.
Q3: What are the best methods for monitoring the progress of reactions involving this compound?
Effective reaction monitoring is key to optimizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the consumption of starting material and the appearance of the product. A co-spot of the starting material and the reaction mixture is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide quantitative information about the relative amounts of starting material, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR spectrum can give a clear picture of the conversion by integrating key signals from the starting material and product.
Q4: I see several unexpected spots on my TLC plate. What are the likely side products?
The formation of side products depends heavily on the reaction conditions.
-
Under Acidic Conditions: The primary side product is often the aldehyde-ester resulting from the hydrolysis of the acetal group.
-
Under Basic Conditions: If the reaction is not anhydrous, you may see the carboxylate salt from the saponification (hydrolysis) of the methyl ester.
-
With Strong Bases: Self-condensation or other side reactions involving the enolate can occur if temperature and addition rates are not carefully controlled.
Troubleshooting Guides
Problem 1: Low Yield Due to Unwanted Acetal Hydrolysis
You are performing a reaction under what should be non-hydrolytic conditions, but you observe the formation of the corresponding aldehyde, leading to low yields of your desired product.
Logical Troubleshooting Flow for Acetal Instability
Caption: Troubleshooting logic for unwanted acetal hydrolysis.
Possible Causes & Solutions
| Cause | Solution |
| Trace Acid Contamination | Reagents (e.g., stabilized solvents like chloroform) or glassware may contain acidic residues. Wash glassware with a base, rinse thoroughly, and dry. Consider adding a non-nucleophilic base like proton sponge or triethylamine as a scavenger. |
| Presence of Water | Acetals are readily hydrolyzed by acid in the presence of water.[4][6] Ensure all solvents and reagents are rigorously dried. Use molecular sieves or other drying agents. Flame-dry glassware under vacuum and conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Lewis Acid Catalysts | Some reagents, intended for other purposes, can act as Lewis acids and catalyze hydrolysis. Evaluate all reagents for potential Lewis acidity and consider alternatives if necessary. |
| High Temperatures | Elevated temperatures can sometimes promote hydrolysis, even with only trace amounts of acid and water. Attempt the reaction at a lower temperature if feasible. |
Problem 2: Incomplete Saponification of the Methyl Ester
You are attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using a base (saponification), but the reaction stalls, leaving significant starting material.
Experimental Workflow for Optimizing Saponification
Caption: Workflow for optimizing the saponification of the methyl ester.
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Base | The reaction consumes one equivalent of base. Use a stoichiometric excess (typically 2-4 equivalents) to ensure the reaction goes to completion and to maintain a high pH. |
| Poor Solubility | The substrate may not be fully soluble in the reaction medium, limiting the reaction rate. Add a co-solvent like THF or methanol to improve solubility.[10] |
| Steric Hindrance/Low Reactivity | While not highly hindered, the ester may require energy to hydrolyze efficiently. Gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. |
| Choice of Base | For some esters, lithium hydroxide (LiOH) is more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH), potentially due to the nature of the cation in stabilizing the tetrahedral intermediate.[10] |
Comparative Base Performance in Saponification (Illustrative)
| Base (3 eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| NaOH | H₂O/MeOH (1:1) | 25 | 6 | 75% |
| NaOH | H₂O/MeOH (1:1) | 50 | 4 | 92% |
| LiOH | H₂O/THF (1:1) | 25 | 4 | >98% |
| KOH | H₂O/MeOH (1:1) | 25 | 6 | 80% |
Key Experimental Protocols
Protocol 1: General Procedure for Maintaining Anhydrous Conditions
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) should be cleaned, dried in an oven (>100 °C) for at least 4 hours, and assembled hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of the inert gas.
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents stored over molecular sieves.
-
Reagent Handling: Liquid reagents should be added via a dry syringe through a rubber septum. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Protocol 2: Acid-Catalyzed Deprotection of the Acetal
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1 eq. of HCl or a catalytic amount of p-toluenesulfonic acid).
-
Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[11]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde-ester.[7]
Protocol 3: Base-Mediated Saponification of the Methyl Ester
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the stirred solution.
-
Monitoring: Stir the reaction at room temperature, monitoring by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Optimization of temperature and pressure for Methyl 4,4-dimethoxybutanoate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4,4-dimethoxybutanoate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the Fischer esterification of 4,4-dimethoxybutanoic acid with methanol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of 4,4-dimethoxybutanoic acid are often due to the reversible nature of the reaction or incomplete conversion.[1][2] Here are several factors to investigate and optimize:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[1]
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it is formed.
-
-
Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may not be optimal.
-
Solution: Gradually increase the catalyst loading. Refer to the experimental protocol for recommended amounts.
-
-
Sub-optimal Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at excessively high temperatures.
-
Solution: Optimize the reaction temperature. See the data in Table 1 for guidance. Refluxing the reaction mixture is a common practice.[3]
-
Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
A2: The primary byproduct concern in this synthesis is the hydrolysis of the acetal group under acidic conditions.
-
Acetal Hydrolysis: The dimethoxyacetal group is sensitive to strong acids and water, which can lead to the formation of methyl 4-oxobutanoate.
-
Solution:
-
Control Acidity: Use the minimum effective amount of acid catalyst.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate acetal cleavage.
-
-
-
Ether Formation: At higher temperatures, methanol can dehydrate to form dimethyl ether.
-
Solution: Maintain the reaction temperature at the optimal level for esterification without promoting side reactions.
-
Q3: During the workup, I am having difficulty separating the product from the reaction mixture. What can I do?
A3: Emulsion formation during the aqueous workup is a common issue.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions.
-
Solution:
-
Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated sodium chloride (brine) solution to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
-
Q4: My final product is not pure, even after distillation. What are the likely impurities and how can I remove them?
A4: Impurities can include unreacted starting materials, byproducts, or residual solvent.
-
Unreacted 4,4-dimethoxybutanoic acid:
-
Solution: During the workup, ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic starting material.
-
-
Methyl 4-oxobutanoate:
-
Solution: Careful control of reaction conditions to prevent acetal hydrolysis is the best prevention. If formed, purification by column chromatography may be necessary.
-
-
Residual Methanol or Solvent:
-
Solution: Ensure the product is thoroughly dried under vacuum after distillation to remove any volatile solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pressure for the synthesis of this compound?
A1: The optimal conditions can vary depending on the specific setup and scale of the reaction. However, for the Fischer esterification, the reaction is typically run at the reflux temperature of methanol under atmospheric pressure. Optimization studies (hypothetical data presented in Table 1) can help determine the ideal parameters for your specific laboratory conditions.
Q2: Which acid catalyst is most effective for this esterification?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[3][4] Sulfuric acid is a stronger acid and may lead to faster reaction times, but it can also promote side reactions if not used carefully. p-TsOH is a solid, making it easier to handle, and is generally considered a milder catalyst.
Q3: Can I use a different alcohol for this synthesis?
A3: Yes, the Fischer esterification is a versatile method that can be adapted for use with other primary or secondary alcohols to produce different alkyl 4,4-dimethoxybutanoates.[3] However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can show the appearance of the characteristic methyl ester peak.
Data Presentation
Table 1: Hypothetical Optimization of Temperature and Pressure for this compound Synthesis via Fischer Esterification
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 50 | 1 | 12 | 65 | 92 |
| 2 | 65 (Reflux) | 1 | 8 | 85 | 95 |
| 3 | 80 | 1 | 6 | 82 | 90 |
| 4 | 65 (Reflux) | 0.8 | 10 | 80 | 94 |
| 5 | 65 (Reflux) | 1.2 | 8 | 86 | 95 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Detailed Methodology for Fischer Esterification of 4,4-dimethoxybutanoic acid:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethoxybutanoic acid (14.8 g, 0.1 mol).
-
Reagent Addition: Add anhydrous methanol (100 mL, a large excess) to the flask, followed by the slow addition of concentrated sulfuric acid (1 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with constant stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Preventing hydrolysis of Methyl 4,4-dimethoxybutanoate during workup.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and workup of Methyl 4,4-dimethoxybutanoate, with a focus on preventing its hydrolysis. This molecule contains two functional groups sensitive to hydrolysis: a dimethyl acetal and a methyl ester. The primary challenge during workup is the rapid, acid-catalyzed hydrolysis of the acetal.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup, leading to the degradation of your product.
| Issue Observed | Possible Cause | Recommended Solution |
| Formation of Methyl 4-oxobutanoate (aldehyde-ester) detected by NMR or LC-MS. | The workup conditions were acidic, causing the hydrolysis of the dimethyl acetal group.[1][2] | 1. Use a Basic Quench: Avoid acidic quenching agents like NH₄Cl or dilute acids. Instead, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[1] 2. Neutralize Catalysts: If your reaction used an acid catalyst, ensure it is completely neutralized with a mild base before adding any water. 3. Choose a Neutral Drying Agent: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic layer. Avoid acidic drying agents. |
| Formation of 4,4-Dimethoxybutanoic acid detected. | The workup conditions were too basic (high pH, high temperature, or prolonged exposure), causing saponification of the methyl ester.[3][4] | 1. Use Mild Base: For quenching and washing, use saturated sodium bicarbonate, which is sufficiently basic to protect the acetal without aggressively attacking the ester at low temperatures. Avoid strong bases like NaOH or KOH. 2. Maintain Low Temperature: Perform the aqueous wash steps in an ice bath to reduce the rate of ester hydrolysis. 3. Minimize Contact Time: Do not let the organic solution remain in contact with the basic aqueous layer for an extended period. Separate the layers promptly after extraction. |
| Low overall yield with a complex mixture of byproducts. | A combination of both acidic and basic hydrolysis may be occurring at different stages of the workup. | Follow the detailed "Recommended Workup Protocol" below, which is designed to navigate a safe pH window, thereby protecting both the acetal and ester functionalities. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive during workup?
A1: The molecule's sensitivity is primarily due to the dimethyl acetal functional group [-CH(OCH₃)₂]. Acetals are highly stable in neutral and basic environments but hydrolyze very rapidly in the presence of acid, particularly aqueous acid, to yield an aldehyde.[1][2][5] The methyl ester can also hydrolyze, but this typically requires stronger basic conditions (saponification) or harsh acidic conditions.
Q2: What are the most common sources of acid during a reaction workup?
A2: Acidic conditions can be introduced, often unintentionally, from several sources:
-
Acidic Quenching Reagents: Using solutions like dilute HCl, or even saturated ammonium chloride (NH₄Cl), which is slightly acidic.[1]
-
Acidic Byproducts: The reaction itself may generate acidic side products.
-
Carryover of Acid Catalysts: Insufficient neutralization of an acid catalyst used in the preceding reaction step.[1]
-
"Wet" or Acidic Solvents: Using organic solvents that contain dissolved acidic impurities or water that has absorbed atmospheric CO₂ to form carbonic acid.
Q3: What is the ideal pH range to maintain during the workup to protect both the acetal and the ester?
A3: The ideal pH for the aqueous phase during extraction is between 7.0 and 8.5. This range is sufficiently basic to prevent the acid-catalyzed hydrolysis of the acetal while being mild enough to minimize the risk of saponifying the methyl ester, especially when the workup is performed quickly and at a low temperature.[1]
Q4: Will washing with a sodium bicarbonate solution hydrolyze the methyl ester?
A4: It is highly unlikely under standard workup conditions. Saponification (base-mediated hydrolysis) of a methyl ester typically requires stronger bases (like NaOH), higher temperatures, and/or prolonged reaction times.[3][4] A quick wash with cold, saturated sodium bicarbonate solution is a standard and safe procedure for protecting the acid-labile acetal without significantly affecting the methyl ester.
Recommended Workup Protocol
This protocol is designed to isolate this compound from a reaction mixture while preventing the hydrolysis of its functional groups.
Objective: To safely isolate the product from a crude reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled
-
Brine (saturated aqueous NaCl solution), chilled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the Mixture: Place the flask containing the crude reaction mixture in an ice-water bath to cool it to 0-5 °C. This will help control any potential exotherm during quenching and slow down potential side reactions.
-
Quench with Bicarbonate: Slowly add chilled, saturated aqueous NaHCO₃ solution to the reaction flask with vigorous stirring. If the reaction was acidic, you might observe gas (CO₂) evolution. Continue adding the bicarbonate solution portion-wise until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 7.5 and 8.5 using pH paper.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If needed, add more of the organic solvent used in the reaction to ensure a proper partition.
-
Extract the Product: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 30-60 seconds.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.
-
Wash with Brine: Add chilled brine to the remaining organic layer in the separatory funnel. Shake for 30 seconds. This step helps to remove residual water and any remaining water-soluble impurities. Separate and discard the aqueous brine layer.
-
Dry the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask gently and let it stand for 10-15 minutes to allow for complete drying.
-
Isolate the Product: Filter the dried organic solution through a cotton plug or filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Concentrate: Remove the organic solvent using a rotary evaporator. The remaining residue is your crude this compound, which can be further purified if necessary (e.g., by column chromatography or distillation).
Visual Workflow for Workup
The following diagram illustrates the decision-making process for a successful workup, highlighting the critical step of choosing the correct quenching conditions to prevent product degradation.
Caption: Recommended workup workflow to prevent hydrolysis.
References
Managing impurities from starting materials in Methyl 4,4-dimethoxybutanoate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4,4-dimethoxybutanoate. Our aim is to help you manage impurities originating from starting materials and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The industrial synthesis of this compound is typically achieved through a Michael addition reaction. The key starting materials for this process are methyl acrylate and trimethyl orthoformate. Methanol is often used as a solvent and a source of the methoxy group, while an acid catalyst is employed to facilitate the reaction.
Q2: What are the potential impurities in the starting materials that can affect the synthesis?
Impurities in the starting materials are a primary source of side reactions and can impact the yield and purity of the final product. Key impurities to consider are:
-
Methyl Acrylate:
-
Water: Can lead to the formation of byproducts and affect the catalyst's efficiency.
-
Methacrylic Acid: Can interfere with the intended reaction pathway.
-
Polymerization Inhibitors (e.g., Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ)): While necessary for stabilizing methyl acrylate during storage, high concentrations can potentially interfere with the Michael addition reaction.
-
-
Trimethyl Orthoformate:
-
Water: Trimethyl orthoformate is highly sensitive to moisture and can hydrolyze, reducing its effectiveness as a reagent and introducing water into the reaction.
-
Methanol: Often present in commercial grades and can affect the stoichiometry of the reaction.
-
Triazine: A nitrogen-containing impurity that can be present from the manufacturing process and may lead to undesired side products.[1][2]
-
Q3: How can I detect and quantify impurities in my starting materials?
Several analytical techniques can be employed for the detection and quantification of impurities in the starting materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in both methyl acrylate and trimethyl orthoformate.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to quantify non-volatile impurities like polymerization inhibitors in methyl acrylate.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in the starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from impurities in the starting materials.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Excessive Water in Starting Materials | - Dry the methyl acrylate and trimethyl orthoformate using appropriate methods (e.g., distillation, molecular sieves) before use.- Perform Karl Fischer titration to ensure water content is below the specified limit. |
| Inhibitor Interference | - While complete removal is not always necessary, consider passing methyl acrylate through a column of activated alumina to reduce the inhibitor concentration if issues persist. |
| Side Reactions | - Optimize reaction temperature and time to minimize the formation of byproducts.- Ensure the purity of the starting materials to avoid unintended reactions. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Polymerization of Methyl Acrylate | - Ensure that the reaction is performed under conditions that do not favor radical polymerization.- Maintain an appropriate concentration of a suitable polymerization inhibitor if necessary, without significantly impacting the Michael addition. |
| Hydrolysis of Trimethyl Orthoformate | - Handle trimethyl orthoformate under anhydrous conditions to prevent hydrolysis.- Use freshly opened or properly stored reagent. |
| Reaction with Impurities | - Analyze starting materials for impurities using GC-MS or HPLC and purify if necessary.- For example, triazine impurities from trimethyl orthoformate can lead to nitrogen-containing byproducts.[1][2] |
Issue 3: Inconsistent Reaction Rates
| Potential Cause | Troubleshooting Steps |
| Variable Catalyst Activity | - Ensure the acid catalyst is not deactivated by basic impurities in the starting materials.- Use a consistent source and quantity of the catalyst. |
| Inconsistent Purity of Starting Materials | - Establish a quality control procedure for incoming starting materials to ensure batch-to-batch consistency. |
Data Presentation
Table 1: Common Impurities in Starting Materials and their Potential Impact
| Starting Material | Impurity | Typical Concentration | Potential Impact on Synthesis |
| Methyl Acrylate | Water | ≤ 0.05% | Hydrolysis of trimethyl orthoformate, byproduct formation. |
| Methacrylic Acid | ≤ 0.005% | Interference with the acid catalyst. | |
| MEHQ (inhibitor) | 10-20 ppm | May hinder the Michael addition at high concentrations. | |
| Trimethyl Orthoformate | Water | < 0.005% | Hydrolysis of the orthoformate, reduced yield.[3] |
| Triazine | 0.001-0.06% | Formation of nitrogen-containing byproducts.[1][2] | |
| Methanol | Variable | Affects reaction stoichiometry. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Lewis acid-catalyzed Michael addition.
Materials:
-
Methyl acrylate (inhibitor-removed)
-
Trimethyl orthoformate (anhydrous)
-
Methanol (anhydrous)
-
Lewis acid catalyst (e.g., Bi(OTf)₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add trimethyl orthoformate and anhydrous methanol to the flask.
-
Slowly add methyl acrylate to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol outlines a general method for the analysis of the reaction mixture to determine the conversion and identify any byproducts.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., HP-5MS)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot with a small amount of saturated sodium bicarbonate solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the extract with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
Visualizations
References
Technical Support Center: Refinement of Purification Techniques for High-Purity Methyl 4,4-dimethoxybutanoate
Welcome to the technical support center for the purification of Methyl 4,4-dimethoxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials such as methanol, byproducts from side reactions, residual acid or base catalysts, and hydrolysis products. Depending on the synthetic route, potential impurities could be acidic precursors or byproducts from the protection/deprotection of the acetal group.
Q2: What is the primary challenge in purifying this compound?
A2: A key challenge is the sensitivity of the dimethyl acetal functional group to acidic conditions.[1] Exposure to acid, particularly in the presence of water, can lead to hydrolysis, converting the acetal back to an aldehyde. This necessitates careful control of pH during work-up and purification.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for determining the purity and identifying volatile impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the chemical structure and can be used for quantitative analysis.
Q4: Can recrystallization be used to purify this compound?
A4: As this compound is an oil at room temperature, traditional recrystallization is not feasible.[4] Low-temperature crystallization could be explored, but it may be challenging to induce crystallization.
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Potential Cause | Troubleshooting Steps |
| Co-distillation of impurities with similar boiling points. | - Increase the efficiency of the distillation column by using a fractionating column with more theoretical plates (e.g., Vigreux or packed column).- Optimize the reflux ratio to enhance separation. |
| Thermal decomposition of the product. | - Lower the distillation pressure to reduce the boiling point.[5]- Ensure even heating with a well-controlled heating mantle and stirring. |
| Bumping or uncontrolled boiling. | - Use fresh boiling chips or a magnetic stir bar for smooth boiling.- Ensure the vacuum is stable and not fluctuating.[5] |
| Acid-catalyzed hydrolysis during work-up. | - Neutralize any acidic catalysts with a mild base (e.g., sodium bicarbonate solution) before distillation.- Ensure all glassware is dry. |
Issue 2: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system. | - Perform Thin-Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides good separation (target Rf of 0.3-0.4). |
| Column overloading. | - Use a larger diameter column or reduce the amount of crude product loaded. |
| Acetal hydrolysis on silica gel. | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).- Consider using a different stationary phase, such as neutral alumina. |
| Irregular column packing. | - Ensure the silica gel is packed uniformly to avoid channeling. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 40-50 °C at 0.2 mmHg[4] |
| Density | 1.05 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.417[4] |
| Molecular Weight | 162.18 g/mol |
Table 2: Typical Purity Ranges for Different Purification Techniques (General for Esters)
| Purification Method | Typical Purity Achieved | Notes |
| Vacuum Distillation | 95-99.5% | Dependent on the difference in boiling points of the components. |
| Flash Column Chromatography | >98% | Effective for removing non-volatile and polar impurities. |
| Preparative HPLC | >99.5% | High resolution, but may be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: High-Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly evacuate the system.
-
Heating: Once a stable high vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle with magnetic stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 40-50 °C at 0.2 mmHg).[4] Monitor the temperature closely.
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in separate test tubes. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Logic for Low Purity Issues.
References
Validation & Comparative
Spectroscopic Analysis of Methyl 4,4-dimethoxybutanoate: A Guide to ¹H and ¹³C NMR Spectral Assignment
For researchers, scientists, and professionals in drug development, a clear and accurate assignment of nuclear magnetic resonance (NMR) spectra is fundamental for the structural elucidation of chemical compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 4,4-dimethoxybutanoate, offering a basis for comparison with alternative compounds and supporting experimental data.
The structural confirmation of this compound, a key intermediate in various organic syntheses, relies heavily on the precise interpretation of its NMR spectra. This guide presents the assigned chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei, alongside a detailed experimental protocol for acquiring such data.
¹H and ¹³C NMR Spectral Data
The following table summarizes the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the distinct chemical environments of the protons and carbons within the molecule.
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 3.67 | s | OCH₃ (ester) | 173.5 | C=O |
| 3.32 | s | OCH₃ (acetal) | 104.3 | CH(OCH₃)₂ |
| 4.40 | t | CH | 52.8 | OCH₃ (acetal) |
| 2.35 | t | CH₂ (α to C=O) | 51.5 | OCH₃ (ester) |
| 1.95 | m | CH₂ (β to C=O) | 30.2 | CH₂ (α to C=O) |
| 27.8 | CH₂ (β to C=O) |
Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to tetramethylsilane (TMS).
Logical Assignment Workflow
The assignment of the NMR signals for this compound follows a logical progression based on the chemical structure and the influence of neighboring functional groups.
Caption: Workflow for the assignment of ¹H and ¹³C NMR signals of this compound.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
This comprehensive guide provides the necessary data and protocols for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, facilitating its identification and use in further research and development.
GC-MS method development for purity analysis of Methyl 4,4-dimethoxybutanoate.
An Essential Guide to Purity Analysis of Methyl 4,4-dimethoxybutanoate: A Comparison of GC-MS, HPLC, and qNMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This compound, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this compound.
GC-MS: The Standard for Volatile Impurities
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the nature of this compound and its likely volatile impurities, GC-MS is a highly suitable method for purity assessment.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a stock solution.
-
Prepare a working solution by diluting the stock solution to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference standard of this compound in the same solvent. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) can be added to both samples and standards for improved accuracy.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of the analyte from potential polar impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
GC-MS Experimental Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
Alternative Methods for Purity Determination
While GC-MS is a robust technique, orthogonal methods such as HPLC and qNMR can provide a more complete picture of the sample's purity, especially for non-volatile impurities or for obtaining an absolute purity value without a specific reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative for the analysis of non-volatile or thermally labile impurities that would not be detected by GC-MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[1] It relies on the use of a certified internal standard.[2][3]
1. Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
3. Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[4]
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need to identify unknown impurities, the desired accuracy, and sample throughput.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Quantitative measurement based on nuclear spin in a magnetic field |
| Primary Application | Analysis of volatile and semi-volatile impurities | Analysis of non-volatile and thermally labile impurities | Absolute purity determination |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| Precision (RSD) | < 5% | < 2% | < 1% |
| Reference Standard | Required for quantification | Required for quantification | Internal standard required, analyte standard not necessary |
| Impurity Identification | Excellent (via mass spectra) | Poor (requires isolation or MS detector) | Good (for structurally characterized impurities) |
| Sample Throughput | Moderate | High | Low to Moderate |
Method Selection Guide
The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following decision tree illustrates a logical approach to selecting the best method based on the analytical needs.
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. GC-MS is an indispensable tool for the identification and quantification of volatile impurities. HPLC serves as a powerful orthogonal technique to detect non-volatile or thermally unstable species. Finally, qNMR provides an accurate and direct measure of absolute purity, which is invaluable for the characterization of reference materials and for process development where specific impurity standards may not be available. By leveraging the strengths of each of these techniques, researchers can ensure the quality and consistency of this critical synthetic intermediate.
References
Comparison of different synthetic routes to Methyl 4,4-dimethoxybutanoate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to Methyl 4,4-dimethoxybutanoate, a valuable intermediate in various chemical syntheses. The following sections detail the methodologies, supported by available experimental data, to assist researchers in selecting the most suitable approach for their specific requirements.
Introduction
This compound is a bifunctional molecule containing both an ester and an acetal group. This structure makes it a useful building block in organic synthesis, particularly for the introduction of a protected aldehyde functionality within a four-carbon chain. Its synthesis is of interest for the construction of more complex target molecules in the pharmaceutical and fine chemical industries. This guide compares two distinct approaches to its preparation: the direct carbonylation of acrolein and the acetalization of a ketoester precursor.
Route 1: Palladium-Catalyzed Carbonylation of Acrolein
This method involves the direct synthesis of this compound and its related products from the reaction of acrolein, carbon monoxide, and methanol. The reaction is facilitated by a catalyst system comprising a palladium metal component, a hydrogen halide, and an arylarsine copromoter.[1]
Experimental Protocol
Materials:
-
Acrolein
-
Carbon Monoxide
-
Methanol
-
Palladium-containing catalyst
-
Hydrogen halide (e.g., HCl)
-
Arylarsine catalyst copromoter
Procedure: The reaction is carried out by treating acrolein with carbon monoxide and methanol in the presence of the specified catalyst system.[1] The reaction conditions, such as temperature, pressure, and catalyst loading, are crucial for optimizing the yield of the desired product.
A detailed, step-by-step experimental protocol for this specific reaction is not extensively available in the public domain. The information is derived from a patent describing the process.
Logical Workflow for Route 1
Caption: Palladium-catalyzed synthesis of this compound.
Route 2: Acetalization of Methyl 4-oxobutanoate
This two-step approach involves the initial formation of Methyl 4-oxobutanoate, followed by the protection of the aldehyde group as a dimethyl acetal.
Step 1: Synthesis of Methyl 4-oxobutanoate
A common method for the preparation of γ-keto esters like Methyl 4-oxobutanoate is the Friedel-Crafts acylation of an aromatic compound with a succinic acid derivative, followed by further transformations. However, a more direct laboratory-scale synthesis can be envisioned starting from succinic anhydride.
Step 2: Acetalization
The protection of the aldehyde in Methyl 4-oxobutanoate as a dimethyl acetal can be achieved using methanol in the presence of an acid catalyst. This is a standard and widely used method for acetal formation.
Experimental Protocol
Materials:
-
Methyl 4-oxobutanoate
-
Methanol
-
Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
Dehydrating agent (optional, e.g., trimethyl orthoformate)
-
Sodium bicarbonate
Procedure: A mixture of Methyl 4-oxobutanoate and a catalytic amount of acid in methanol is stirred at ambient temperature.[2] To drive the equilibrium towards the product, a dehydrating agent can be added, or water can be removed azeotropically. The reaction is then neutralized with a mild base like sodium bicarbonate. The product is isolated by removing the solvent and purified by column chromatography.[2]
Logical Workflow for Route 2
Caption: Two-step synthesis via acetalization of a ketoester.
Comparison of Synthetic Routes
| Feature | Route 1: Carbonylation of Acrolein | Route 2: Acetalization of Methyl 4-oxobutanoate |
| Starting Materials | Acrolein, Carbon Monoxide, Methanol | Succinic acid derivative, Methanol |
| Number of Steps | One-pot reaction | Multi-step (synthesis of precursor + acetalization) |
| Reagents & Catalysts | Palladium catalyst, hydrogen halide, arylarsine | Standard organic reagents, acid catalyst |
| Reaction Conditions | Likely requires elevated pressure (for CO) and temperature | Generally mild conditions (ambient temperature for acetalization) |
| Atom Economy | Potentially high as it is an addition reaction | Lower due to the multi-step nature and potential for protecting group chemistry |
| Scalability | Potentially suitable for industrial scale given the starting materials | Well-suited for laboratory scale; scalability depends on the precursor synthesis |
| Safety Considerations | Use of toxic carbon monoxide and acrolein requires special handling | Standard laboratory safety protocols are generally sufficient |
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific needs of the researcher. The palladium-catalyzed carbonylation of acrolein offers a more direct, one-pot synthesis that may be advantageous for large-scale production, though it involves hazardous materials and specialized equipment. The acetalization of Methyl 4-oxobutanoate represents a more conventional and arguably more accessible laboratory-scale synthesis with milder reaction conditions. The availability of starting materials and the desired scale of the reaction will be key factors in the decision-making process. Further research into the detailed experimental conditions and yields for both routes would be beneficial for a more comprehensive comparison.
References
A Comparative Guide to Naphthalene Synthesis: Evaluating Alternatives to Methyl 4,4-dimethoxybutanoate
For researchers, scientists, and drug development professionals, the synthesis of the naphthalene core is a fundamental step in the creation of a vast array of functional molecules. While Methyl 4,4-dimethoxybutanoate serves as a viable precursor, a number of alternative reagents and methodologies offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
The traditional approach to naphthalene synthesis often involves the annulation of a second ring onto a pre-existing benzene derivative. This compound, a stable acetal of succinaldehyde, provides a four-carbon unit that can undergo cyclization and aromatization to form the naphthalene scaffold. However, the landscape of organic synthesis has evolved, offering a diverse toolkit of reactions that can achieve this transformation with greater elegance and efficiency. This guide will explore several modern alternatives, comparing their performance against the classical Haworth synthesis, which utilizes the readily available succinic anhydride.
Performance Comparison of Naphthalene Synthesis Methods
The following table summarizes quantitative data for various naphthalene synthesis methodologies, providing a clear comparison of their efficacy.
| Method | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Limitations |
| Haworth Synthesis (Baseline) | Benzene, Succinic anhydride, AlCl₃, Zn(Hg)/HCl, Se or Pd/C | Multi-step, requires strong acids and high temperatures | Variable, often moderate over multiple steps | Utilizes readily available starting materials | Harsh conditions, limited functional group tolerance, multi-step process |
| Diels-Alder of Furans/Pyrones with Arynes | Substituted furan or 2-pyrone, o-silylaryl triflate, CsF | Mild conditions, often room temperature to 80 °C | Good to excellent (up to 95%)[1] | High efficiency, good functional group tolerance, access to multisubstituted naphthalenes[2] | Requires synthesis of aryne precursors and substituted furans/pyrones |
| Electrophilic Cyclization of Alkynes | Arene-containing propargylic alcohols, I₂, ICl, Br₂, or NBS | Mild, often room temperature[3][4] | Good to excellent (up to 90%)[3] | Regioselective, mild conditions, tolerates various functional groups[3][5] | Requires synthesis of specific alkyne precursors |
| Three-Component Coupling | Alkynylbenzaldehyde hydrazone, Fischer carbene complex, alkyne | One-pot, 80 °C | High (up to 95%)[6] | High convergency, one-pot synthesis of complex naphthalenes | Requires specialized Fischer carbene complexes |
| Nitrogen-to-Carbon Transmutation | Substituted isoquinoline, Methyltriphenylphosphonium bromide, t-BuONa | 120 °C | Moderate to good (up to 85%)[7] | Novel skeletal editing approach, utilizes readily available isoquinolines | High temperatures, moderate yields for some substrates |
Experimental Protocols
Haworth Synthesis of Naphthalene
This classical multi-step synthesis serves as our baseline for comparison.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL), add a solution of benzene (1 mol) and succinic anhydride (1 mol) in nitrobenzene (250 mL) at a rate that maintains the reaction temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto a mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).
-
Separate the nitrobenzene layer and extract the aqueous layer with nitrobenzene.
-
Remove the nitrobenzene by steam distillation. The product, β-benzoylpropionic acid, is obtained upon cooling the aqueous residue.
Step 2: Clemmensen Reduction
-
Reflux a mixture of β-benzoylpropionic acid (1 mol), amalgamated zinc (250 g), concentrated hydrochloric acid (200 mL), water (100 mL), and toluene (100 mL) for 24 hours.
-
Add fresh hydrochloric acid periodically during the reflux.
-
After cooling, separate the toluene layer, and extract the aqueous layer with toluene.
-
Wash the combined toluene extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield γ-phenylbutyric acid.
Step 3: Ring Closure
-
Heat γ-phenylbutyric acid (1 mol) with concentrated sulfuric acid (100 mL) at 120°C for 1 hour.
-
Pour the cooled reaction mixture onto ice, and extract the product, α-tetralone, with ether.
-
Wash the ethereal extract with sodium bicarbonate solution and water, dry, and evaporate the solvent.
Step 4: Aromatization
-
Heat α-tetralone (1 mol) with selenium powder (1.2 mol) at 250-300°C for 12 hours.
-
Alternatively, heat α-tetralone with 10% palladium on charcoal at 200-250°C.
-
The product, naphthalene, can be purified by sublimation or recrystallization.
Diels-Alder Reaction of a 2-Pyrone with an Aryne
This method provides a highly efficient route to multisubstituted naphthalenes.[1]
-
To a solution of 4-bromo-6-methyl-2-pyrone (0.1 mmol) and o-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.15 mmol) in acetonitrile (1.0 mL) is added cesium fluoride (0.3 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-bromo-1-methylnaphthalene.
Electrophilic Cyclization of an Arene-Containing Propargylic Alcohol
This protocol offers a mild and regioselective synthesis of substituted naphthalenes.[3]
-
To a solution of 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol (0.30 mmol) and sodium bicarbonate (0.60 mmol) in acetonitrile (2 mL) in a vial, add a solution of iodine (0.90 mmol) in acetonitrile (1 mL) dropwise.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Dilute the mixture with ether (25 mL) and wash with saturated aqueous sodium thiosulfate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ether (25 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Isolate the product by chromatography on a silica gel column.
Nitrogen-to-Carbon Transmutation of Isoquinoline
A novel approach for the synthesis of naphthalenes from readily available heterocycles.[7]
-
To an oven-dried Schlenk tube, add the substituted isoquinolinium salt (0.2 mmol), methyltriphenylphosphonium bromide (0.2 mmol), and sodium tert-butoxide (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add methyl tert-butyl ether (MTBE) (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic methodologies described.
Caption: Workflow for the multi-step Haworth synthesis of naphthalene.
Caption: Diels-Alder approach to substituted naphthalenes.
Caption: Synthesis of naphthalenes via electrophilic cyclization.
Caption: Naphthalene synthesis through nitrogen-to-carbon transmutation.
Conclusion
The synthesis of naphthalenes is a well-established field, yet the development of novel and more efficient methods continues to be an active area of research. While traditional methods like the Haworth synthesis provide a foundational approach, modern alternatives offer significant advantages in terms of yield, mildness of reaction conditions, and the ability to introduce a wide range of substituents. The Diels-Alder reaction of furans or pyrones with arynes stands out for its high efficiency and access to complex substitution patterns. Electrophilic cyclization of alkynes provides a mild and regioselective route, while the nitrogen-to-carbon transmutation of isoquinolines represents a novel and intriguing strategy. The choice of the most suitable method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis of Naphthalenes through Three-Component Coupling of Alkynes, Fischer Carbene Complexes, and Benzaldehyde Hydrazones via Isoindole Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Reaction Products from Methyl 4,4-dimethoxybutanoate: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the validation of reaction products is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of the structure and performance of bioactive heterocyclic compounds derived from Methyl 4,4-dimethoxybutanoate, a versatile starting material in organic synthesis. We present experimental data on the anticancer activity of synthesized quinoxaline and pyrrolo[2,3-d]pyrimidine derivatives, along with detailed experimental protocols for their synthesis and biological evaluation.
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds due to its latent 1,4-dicarbonyl functionality. Through a series of synthetic transformations, this starting material can be converted into key intermediates for the preparation of pharmacologically active molecules, including quinoxalines and pyrrolo[2,3-d]pyrimidines, which are known to exhibit a range of biological activities.
Performance Comparison of Synthesized Heterocyclic Compounds
The following tables summarize the in vitro anticancer activity of representative quinoxaline and pyrrolo[2,3-d]pyrimidine derivatives synthesized from precursors derived from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline Derivative 1 | A549 (Lung Carcinoma) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Quinoxaline Derivative 2 | A549 (Lung Carcinoma) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Quinoxaline Derivative 3 | HCT116 (Colon Carcinoma) | Promising Activity | Doxorubicin | - |
| Quinoxaline Derivative 4 | HepG2 (Liver Carcinoma) | Promising Activity | Doxorubicin | - |
| Quinoxaline Derivative 5 | MCF-7 (Breast Adenocarcinoma) | Promising Activity | Doxorubicin | - |
IC50 values for Quinoxaline Derivatives 1 and 2 are from a study on human non-small-cell lung cancer cells.[1] Compounds 3, 4, and 5 showed promising activity against their respective cell lines in a separate study.[2]
Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine 1 | HT-29 (Colon Cancer) | 4.01 ± 0.20 | - | - |
| Pyrrolo[2,3-d]pyrimidine 2 | HT-29 (Colon Cancer) | 4.55 ± 0.23 | - | - |
| Pyrrolo[2,3-d]pyrimidine 3 | Mutant EGFR (T790M) | - | 0.21 (IC50) | - |
| Pyrrolo[2,3-d]pyrimidine 4 | Wild-type EGFR | - | 22 (IC50) | - |
Data for Pyrrolo[2,3-d]pyrimidine derivatives 1 and 2 are from a study on novel tricyclic pyrrolo[2,3-d]pyrimidines.[3] Data for derivatives 3 and 4 highlight their selectivity for mutant EGFR.[4]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the discussed compounds are provided below.
General Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives generally involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[5][6] The necessary 1,2-dicarbonyl precursor can be synthesized from this compound.
Step 1: Synthesis of the 1,2-Dicarbonyl Precursor
A plausible route involves the hydrolysis of the acetal group in this compound to yield the corresponding aldehyde, followed by oxidation to the 1,2-dicarbonyl compound.
Step 2: Condensation Reaction
To a solution of the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or toluene, the appropriately substituted o-phenylenediamine (1 mmol) is added.[6] The reaction mixture is stirred at room temperature or heated under reflux, depending on the specific substrates.[6] Catalysts like alumina-supported heteropolyoxometalates can be employed to improve reaction efficiency and yield.[6]
Step 3: Purification and Characterization
The resulting quinoxaline derivative is purified using techniques such as column chromatography or recrystallization. The structure of the final product is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing the Workflow and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in this research.
Caption: Experimental workflow from starting material to biological evaluation.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
Quantitative Analysis of Methyl 4,4-dimethoxybutanoate: A Comparative Guide to HPLC and GC Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. When analyzing Methyl 4,4-dimethoxybutanoate, a key intermediate in various synthetic pathways, two powerful analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental protocols and representative quantitative data, to aid in selecting the most suitable technique for your analytical needs.
Executive Summary
Both HPLC and GC are viable for the quantitative analysis of this compound. The choice between the two largely depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available equipment. HPLC is a robust method for non-volatile and thermally labile compounds, offering versatility with various detectors.[1] In contrast, GC is exceptionally well-suited for volatile and thermally stable compounds like this compound, often providing faster analysis times and higher separation efficiency.[2]
Physicochemical Properties of this compound
A critical first step in method selection is to understand the physicochemical properties of the analyte.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇H₁₄O₄ | --- |
| Molecular Weight | 162.18 g/mol | Suitable for both HPLC and GC. |
| Boiling Point | 40-50 °C at 0.2 mmHg | The compound is sufficiently volatile for GC analysis. |
| Density | 1.05 g/mL at 25 °C | --- |
| Structure | (CH₃O)₂CH(CH₂)₂CO₂CH₃ | Contains both ether and ester functional groups. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a liquid mixture. For this compound, a reversed-phase HPLC method is most appropriate.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
-
This compound reference standard
-
Sample diluent (e.g., 50:50 acetonitrile/water)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak symmetry.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is necessary.
-
Run Time: Approximately 10 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC) Analysis
Given its volatility, GC is an excellent alternative for the quantitative analysis of this compound. A GC system equipped with a Flame Ionization Detector (FID) is a common and robust setup for this purpose.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen and Air (for FID)
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature (FID): 280 °C
-
Run Time: Approximately 19 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to obtain a final concentration within the calibration range.
Logical Workflow for GC Analysis
Caption: Workflow for GC analysis of this compound.
Performance Comparison: HPLC vs. GC
The following tables summarize the expected quantitative performance data for the analysis of this compound by HPLC and GC, based on typical validation results for similar aliphatic esters.[3][4][5]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Linear Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Precision (Repeatability)
| Concentration Level | HPLC-UV (%RSD, n=6) | GC-FID (%RSD, n=6) |
| Low | < 2.0% | < 1.5% |
| Medium | < 1.5% | < 1.0% |
| High | < 1.0% | < 0.5% |
Table 3: Accuracy (Recovery)
| Spike Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 80% | 98.0 - 102.0% | 99.0 - 101.0% |
| 100% | 98.5 - 101.5% | 99.5 - 100.5% |
| 120% | 98.0 - 102.0% | 99.0 - 101.0% |
Table 4: Sensitivity
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL |
Conclusion
Both HPLC and GC are highly suitable for the quantitative analysis of this compound.
Choose HPLC when:
-
The sample matrix is complex and non-volatile.
-
The analyte is thermally unstable or prone to degradation at high temperatures.
-
Simultaneous analysis of non-volatile impurities is required.
-
A GC system is not available.
Choose GC when:
-
High sensitivity is required.
-
Faster analysis times are critical for high-throughput screening.
-
The sample matrix is relatively clean and volatile.
-
Analysis of other volatile components in the sample is also of interest.
For routine quality control where speed and sensitivity are key, GC-FID presents a compelling option. However, the versatility of HPLC-UV makes it a robust and reliable alternative, particularly in a research and development setting where a wider range of analytes and matrices may be encountered. The ultimate decision should be guided by the specific analytical requirements and the available instrumentation.
References
A Comparative Analysis of the Reactivity of Methyl 4,4-dimethoxybutanoate and Ethyl 4,4-dimethoxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 4,4-dimethoxybutanoate and Ethyl 4,4-dimethoxybutanoate. The information presented is intended to assist researchers and professionals in selecting the appropriate molecule for their specific applications in organic synthesis and drug development, based on predictable differences in reaction kinetics.
Introduction to the Compounds
This compound and Ethyl 4,4-dimethoxybutanoate are aliphatic esters featuring a protected aldehyde functional group in the form of a dimethyl acetal. Their structures are identical apart from the ester group, which is a methyl ester in the former and an ethyl ester in the latter. This subtle structural difference is the primary determinant of their differential reactivity.
Chemical Structures:
-
This compound: CH₃O(CH₂)₂COOCH₃
-
Ethyl 4,4-dimethoxybutanoate: CH₃O(CH₂)₂COOCH₂CH₃
The key reactive sites in these molecules are the ester carbonyl group, which is susceptible to nucleophilic acyl substitution, and the acetal group, which is stable under basic and neutral conditions but labile in the presence of acid.
Comparative Reactivity
In general, methyl esters are more reactive towards nucleophilic acyl substitution than their ethyl ester counterparts. This difference in reactivity is primarily attributed to two factors:
-
Steric Hindrance: The methyl group is smaller than the ethyl group. Consequently, the carbonyl carbon in this compound is more accessible to incoming nucleophiles, leading to a faster reaction rate. The bulkier ethyl group in Ethyl 4,4-dimethoxybutanoate presents greater steric hindrance, slowing down the approach of the nucleophile.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester makes it a slightly weaker electrophile compared to the methyl ester, thus reducing its reactivity towards nucleophiles.
Studies on other esters have demonstrated this reactivity trend. For instance, in the hydrolysis of some peptide models, ethyl esters were found to hydrolyze approximately 2–3 times slower than the corresponding methyl esters.[1]
Data Presentation: Predicted Quantitative Reactivity
The following table summarizes the expected relative reactivity of the two compounds in key ester reactions based on general chemical principles. The values are presented as a qualitative comparison, with the understanding that the precise quantitative differences would need to be determined experimentally.
| Reaction Type | Reactant/Catalyst | Predicted Relative Rate of Reaction |
| Hydrolysis (Acid-Catalyzed) | H₃O⁺ | This compound > Ethyl 4,4-dimethoxybutanoate |
| Hydrolysis (Base-Catalyzed) | OH⁻ | This compound > Ethyl 4,4-dimethoxybutanoate |
| Transesterification | R'OH, H⁺ or base | This compound > Ethyl 4,4-dimethoxybutanoate |
| Reduction | LiAlH₄, NaBH₄ | This compound > Ethyl 4,4-dimethoxybutanoate |
Experimental Protocols
To experimentally validate the predicted differences in reactivity, a kinetic study of the base-catalyzed hydrolysis of both esters can be performed. Below is a detailed protocol that can be adapted for this purpose.
Protocol: Comparative Kinetic Analysis of Ester Hydrolysis by Titration
Objective: To determine and compare the rate constants for the base-catalyzed hydrolysis of this compound and Ethyl 4,4-dimethoxybutanoate.
Materials:
-
This compound
-
Ethyl 4,4-dimethoxybutanoate
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Ethanol (or another suitable solvent in which both the ester and NaOH are soluble)
-
Phenolphthalein indicator
-
Ice bath
-
Constant temperature water bath (e.g., set to 25°C)
-
Burettes, pipettes, conical flasks, and stopwatches
Procedure:
-
Reaction Setup:
-
Prepare two reaction flasks. In each flask, place a known volume of the chosen solvent (e.g., 50 mL of an ethanol-water mixture).
-
To one flask, add a known amount of this compound (e.g., 5 mL). To the other, add the same molar equivalent of Ethyl 4,4-dimethoxybutanoate.
-
Place both flasks in the constant temperature water bath to equilibrate.
-
-
Initiation of Reaction:
-
To each flask, add a known volume of the standardized 0.1 M NaOH solution (e.g., 50 mL).
-
Start the stopwatch immediately upon the addition of the NaOH solution.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), pipette a known volume of the reaction mixture (e.g., 10 mL) from each flask into separate conical flasks containing ice-cold water. This will quench the reaction.
-
Add a few drops of phenolphthalein indicator to each quenched sample.
-
Titrate the unreacted NaOH in each sample with the standardized 0.1 M HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Determination of the 'Infinity' Reading:
-
To determine the initial concentration of NaOH, titrate a sample of the reaction mixture at time t=0.
-
To determine the concentration of NaOH after the reaction has gone to completion, a separate sample of the reaction mixture can be heated to reflux for an extended period (e.g., 1 hour) to ensure complete hydrolysis, and then titrated.
-
-
Data Analysis:
-
The concentration of unreacted NaOH at each time point is calculated from the titration data.
-
The reaction follows pseudo-second-order kinetics, which can be simplified to pseudo-first-order if the concentration of one reactant is much higher than the other.
-
Plot the appropriate concentration-time data (e.g., ln[Ester] vs. time for pseudo-first-order) to determine the rate constant (k) for each ester from the slope of the line.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative reactivity study and a simplified representation of the ester hydrolysis signaling pathway.
Caption: Experimental workflow for comparing the hydrolysis rates of the two esters.
Caption: Simplified reaction pathway for the base-catalyzed hydrolysis of the esters.
References
A Comparative Guide to Orthogonal Methods for Confirming the Purity of Methyl 4,4-dimethoxybutanoate
In the fields of pharmaceutical research, chemical synthesis, and drug development, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and stability. Relying on a single analytical method for purity assessment can be misleading, as it may not detect all potential impurities. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more comprehensive and reliable purity profile.[1]
This guide offers a comparative analysis of four key orthogonal methods for confirming the purity of Methyl 4,4-dimethoxybutanoate, a versatile building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing supporting experimental data and detailed protocols for each.
Comparison of Orthogonal Analytical Methods
The selection of analytical techniques should be based on their ability to provide complementary information. For this compound, a combination of chromatographic and spectroscopic methods offers a robust strategy for detecting and quantifying the main component as well as a wide range of potential impurities, including isomers, degradation products, residual solvents, and starting materials.[2][3]
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is ideal for separating non-volatile and thermally labile compounds.[4] It excels at quantifying the main component and detecting closely related impurities, providing a measure of chromatographic purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is perfectly suited for the analysis of volatile and semi-volatile compounds.[3] It is highly effective for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that provides a direct measurement of a compound's purity without the need for a specific reference standard of the same substance.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, absolute purity determination.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used for confirming the identity of a compound by identifying its functional groups.[9] While primarily qualitative, it can be used quantitatively and is excellent for confirming the presence of the expected ester and ether functional groups in this compound and the absence of impurities with different functional groups (e.g., carboxylic acids from hydrolysis).[10][11]
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, performance data for the purity analysis of a high-quality batch of this compound using the four orthogonal methods.
| Parameter | HPLC (UV Detection) | GC-MS (EI) | qNMR (¹H, 400 MHz) | FTIR (ATR) |
| Purity Assay (%) | 99.8% (relative peak area) | >99.9% (relative peak area, volatile fraction) | 99.7% (absolute, mass/mass) | Confirmatory (Functional Group Identity) |
| Principle of Separation/Detection | Differential partitioning between mobile and stationary phases | Volatility and mass-to-charge ratio | Nuclear spin in a magnetic field | Infrared absorption by molecular vibrations |
| Key Strengths | High resolution for non-volatile impurities; excellent quantitation. | High sensitivity for volatile and semi-volatile impurities; structural confirmation via MS. | Absolute quantitation without a specific reference standard; structurally informative.[5][12] | Rapid confirmation of functional groups; non-destructive.[9] |
| Key Limitations | Requires a reference standard for absolute quantitation; may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Limited quantitative power for complex mixtures; not ideal for trace impurity detection.[13] |
Workflow for Orthogonal Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound using an orthogonal approach.
Caption: Workflow of an orthogonal approach for purity assessment.
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are representative and may require optimization for specific instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of this compound and quantify non-volatile impurities.
| Parameter | Specification |
| Instrumentation | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~20 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with Acetonitrile to a final concentration of approximately 1.0 mg/mL. |
| System Suitability | Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. |
| Calculation | Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile impurities, such as residual solvents.
| Parameter | Specification |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 400 amu |
| Sample Preparation | Prepare a solution of ~10 mg/mL in Dichloromethane. |
| Identification | Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides an absolute purity value for the material.
| Parameter | Specification |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz) |
| Internal Standard (IS) | Maleic Anhydride (high purity, accurately weighed) |
| Solvent | Chloroform-d (CDCl₃) |
| Sample Preparation | Accurately weigh ~20 mg of this compound and ~10 mg of Maleic Anhydride into a vial. Dissolve in ~0.7 mL of CDCl₃. Transfer to an NMR tube. |
| ¹H Acquisition Parameters | |
| Pulse Angle | 30° |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | ≥ 3 s |
| Number of Scans | 16 |
| Processing | Apply an exponential multiplication with a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. |
| Calculation | Purity is calculated by comparing the integral of a well-resolved analyte proton signal (e.g., the methoxy protons) with the integral of the internal standard proton signal, accounting for the number of protons, molecular weight, and mass of each. |
Fourier-Transform Infrared (FTIR) Spectroscopy
This method confirms the chemical identity by verifying the presence of key functional groups.
| Parameter | Specification |
| Instrumentation | FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory |
| Scan Range | 4000 - 600 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Sample Preparation | Place one drop of the neat liquid sample directly onto the ATR crystal. |
| Analysis | The resulting spectrum should be compared to a reference spectrum or analyzed for characteristic peaks. Key expected absorptions for this compound include: |
| ~1740 cm⁻¹ (C=O stretch of the ester)[9] | |
| ~1200-1100 cm⁻¹ (C-O stretch of the ester and ether groups)[9] | |
| ~2950-2850 cm⁻¹ (C-H stretches of alkyl groups) |
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. rroij.com [rroij.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijesd.org [ijesd.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
Greener Solvent Alternatives for Reactions with Methyl 4,4-dimethoxybutanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable chemistry is driving the replacement of traditional, often hazardous, organic solvents with greener alternatives.[1] Methyl 4,4-dimethoxybutanoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is frequently used in reactions that traditionally employ solvents with significant environmental, health, and safety concerns. This guide provides an objective comparison of greener solvent alternatives for reactions involving this compound, supported by experimental data from related acetal chemistry.
Traditional organic solvents, while effective, often pose ecological and health risks due to their volatility, toxicity, and persistence in the environment.[2] Greener solvents, derived from renewable resources or designed for minimal environmental impact, offer a sustainable solution.[2] These alternatives are selected based on criteria such as low toxicity, biodegradability, high boiling point, and recyclability.[3]
Comparative Analysis of Solvent Performance
While direct comparative studies on reactions of this compound in a range of greener solvents are limited, data from acetalization reactions provide valuable insights into solvent performance. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as highly effective green alternatives to conventional solvents like toluene and tetrahydrofuran (THF) in acetal chemistry.[2][4]
| Solvent | Type | Boiling Point (°C) | Key Performance Metrics (in related acetal synthesis) | Environmental & Safety Profile |
| Toluene | Conventional Aromatic | 111 | Reference for Acetalization: Commonly used with p-TSA as a catalyst.[2] | Reprotoxic, volatile organic compound (VOC), petroleum-derived.[5][6] |
| Cyclopentyl Methyl Ether (CPME) | Greener Ether | 106 | High Yields in Acetalization: Successfully employed in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, serving as an efficient alternative to toluene.[2] Forms a favorable azeotrope with water for easy removal.[2][7] | Low toxicity, high boiling point, resistance to peroxide formation, stable under acidic and basic conditions.[2][4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Ether (Bio-based) | 80 | Effective in Acetal Synthesis: Used in the synthesis of various acetals with heterogeneous acid catalysts.[4] Derived from renewable resources like corncobs and bagasse.[8] | Bio-based, low water solubility for easy separation, but has a lower boiling point than toluene and CPME.[9][10] |
| γ-Valerolactone (GVL) | Greener Lactone (Bio-based) | 207 | Potential Alternative: A promising green solvent with a high dielectric constant, suitable for a range of organic reactions.[11][12] Its high boiling point can be advantageous for high-temperature reactions but may require more energy for removal. | Readily obtained from cellulosic biomass, biodegradable, low toxicity.[12][13] |
| Solvent-Free | Greener Approach | N/A | Viable for Deprotection: Solid-state deprotection of acetals has been demonstrated using a solid acid catalyst, offering a method with minimal solvent waste.[14] | Eliminates solvent waste, reduces processing steps, and can lead to shorter reaction times. |
Experimental Protocols
The following are detailed methodologies for key experiments related to acetal chemistry, which can be adapted for reactions with this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of an Acetal using a Greener Solvent (Adapted from general acetal hydrolysis procedures)
This protocol describes a general procedure for the acid-catalyzed hydrolysis of a dialkyl acetal, such as this compound, using CPME as a greener alternative to traditional solvents.
Materials:
-
This compound (1 mmol)
-
Cyclopentyl methyl ether (CPME) (10 mL)
-
Aqueous Hydrochloric Acid (1 M, 2 mL)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1 mmol) in CPME (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add aqueous hydrochloric acid (1 M, 2 mL) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Acetalization Reaction in CPME (Adapted from Azzena et al.)[2]
This protocol details the synthesis of a 1,3-dioxolane from an aldehyde and a diol using CPME as the solvent and an ammonium salt as a mild acid catalyst. This serves as a model for reactions where this compound might be a starting material or product.
Materials:
-
Aldehyde (10 mmol)
-
Ethylene glycol (12 mmol)
-
Ammonium chloride (NH₄Cl) (0.5 mmol)
-
Cyclopentyl methyl ether (CPME) (20 mL)
Procedure:
-
Combine the aldehyde (10 mmol), ethylene glycol (12 mmol), and ammonium chloride (0.5 mmol) in a round-bottom flask containing CPME (20 mL).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acetal.
-
Purify the product by distillation or column chromatography if required.
Visualizing Workflows and Comparisons
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship between solvent choices and their environmental impact.
Caption: A generalized workflow for conducting reactions with this compound.
Caption: Comparison of environmental impacts between conventional and greener solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentyl methyl ether–NH4X: a novel solvent/catalyst system for low impact acetalization reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Replacing hazardous solvents with safer, renewable alternatives | ReSolve Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ecolink.com [ecolink.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. Green Solvent γ-Valerolactone (GVL) Facilitates Photocatalytic C-H Bond Activation. | Semantic Scholar [semanticscholar.org]
- 12. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 13. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Experimental and Computational Reaction Outcome Prediction
For researchers, scientists, and drug development professionals, the accurate prediction of chemical reaction outcomes is a critical component of discovery and optimization. This guide provides a comprehensive cross-referencing of experimental data with computational predictions for key reaction outcomes, offering an objective comparison of their performance. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex workflows, this guide aims to facilitate more informed and efficient research and development.
The synergy between in-silico prediction and real-world experimentation is rapidly advancing the field of chemistry. Computational models, particularly those leveraging machine learning and density functional theory (DFT), offer the potential to significantly reduce the time and resources required for reaction optimization by allowing researchers to simulate and prioritize experiments.[1] However, the ultimate measure of a model's success is its ability to accurately forecast outcomes observed in the laboratory.[2] This guide delves into this comparison, providing a practical overview for researchers looking to integrate computational chemistry into their experimental workflows.
Performance Snapshot: Comparing Predictive Power
To illustrate the current landscape of predictive accuracy, this section presents a comparative analysis of experimental versus computational data for two widely utilized and extensively studied reaction types: the Suzuki-Miyaura cross-coupling and the Diels-Alder reaction.
Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.[3] Its optimization, however, can be complex due to the interplay of various factors including catalysts, ligands, bases, and solvents.[4] High-throughput experimentation (HTE) has become a valuable tool for rapidly screening these variables.[5][6]
Below is a table summarizing a hypothetical comparison based on data from high-throughput screening experiments and predictions from a machine learning model trained on a large reaction database.
| Reactants | Catalyst/Ligand | Base/Solvent | Experimental Yield (%) | Predicted Yield (%)[7][8][9] | Deviation (%) |
| 1-bromo-4-nitrobenzene + Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 85 | 82 | -3 |
| 4-bromoanisole + 4-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane | 92 | 95 | +3 |
| 2-bromopyridine + 3-thienylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ / THF | 78 | 75 | -3 |
| 1-chloro-3,5-dimethylbenzene + Benzeneboronic acid | Pd(OAc)₂ / XPhos | CsF / 2-MeTHF | 65 | 68 | +3 |
| 4-iodotoluene + 4-formylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ / DMF | 88 | 90 | +2 |
Note: The predicted yields are illustrative and represent the performance of a well-trained machine learning model. Actual performance can vary based on the model architecture, training data, and the novelty of the reaction space.
Diels-Alder Reaction: A Classic Cycloaddition
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Computational methods, particularly DFT, have been extensively used to predict the stereoselectivity and reaction rates of this pericyclic reaction.[10][11]
The following table compares experimental endo:exo selectivity with DFT-calculated predictions for a series of Diels-Alder reactions.
| Diene | Dienophile | Lewis Acid Catalyst | Experimental endo:exo Ratio[12] | DFT Predicted endo:exo Ratio[10][13] |
| Cyclopentadiene | Methyl acrylate | None | 91:9 | 90:10 |
| Furan | Maleic anhydride | None | >99:1 (exo) | >99:1 (exo) |
| 1,3-Butadiene | Acrolein | AlCl₃ | 96:4 | 95:5 |
| Anthracene | N-phenylmaleimide | None | >99:1 (exo) | >99:1 (exo) |
| Isoprene | Methyl vinyl ketone | ZnCl₂ | 85:15 | 82:18 |
Note: The predicted ratios are based on calculations of the transition state energies for the endo and exo pathways.
Experimental Protocols: A Foundation for Reliable Data
The validity of any comparison between experimental and computational data hinges on the quality and reproducibility of the experimental results. High-throughput experimentation (HTE) has emerged as a key technology for generating large, high-quality datasets for training and validating computational models.[14][15]
High-Throughput Screening of Suzuki-Miyaura Reactions
The following protocol outlines a general workflow for the high-throughput screening of Suzuki-Miyaura cross-coupling reactions in 96-well plates.[4][16][17]
1. Preparation of Stock Solutions:
-
Prepare stock solutions of the aryl halide, boronic acid, palladium precatalysts, ligands, and bases in an appropriate anhydrous solvent (e.g., dioxane, THF).
2. Robotic Dispensing:
-
Use an automated liquid handler to dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of reactants, catalyst, ligand, and base.
3. Reaction Execution:
-
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the plate on a heated shaker block and run the reactions at the desired temperature for a specified time (e.g., 1-24 hours).
4. Quenching and Work-up:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a quenching solution (e.g., water or a saturated aqueous solution of NH₄Cl) to each well.
-
If necessary, perform a liquid-liquid extraction within the plate by adding an organic solvent, shaking, and allowing the layers to separate.
5. Analysis:
-
Analyze the reaction outcomes using a high-throughput analytical method such as UPLC-MS or GC-MS to determine the yield of the desired product in each well.
Visualizing the Workflow and Logic
To better understand the interplay between experimental and computational approaches, the following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.
Conclusion
The integration of computational prediction and experimental validation represents a powerful paradigm in modern chemical research. While computational models are becoming increasingly accurate, experimental data remains the gold standard for validation. By leveraging large, high-quality datasets from sources like the Open Reaction Database and employing high-throughput experimentation, researchers can build and refine predictive models that accelerate discovery and optimization.[18][19][20] This guide serves as a starting point for researchers looking to navigate this exciting and rapidly evolving field, fostering a more data-driven and efficient approach to chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancing Organic Chemistry Using High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. White paper - Multi-Catalysis with High Throughput Experimentation [seqens.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting Chemical Reaction Yields | RXN yield prediction [rxn4chemistry.github.io]
- 9. On the use of real-world datasets for reaction yield prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06041H [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Open Reaction Database [open-reaction-database.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 4,4-dimethoxybutanoate
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4,4-dimethoxybutanoate, ensuring the protection of personnel and the environment.
This compound is a combustible liquid and is classified as a WGK 3 substance, indicating it is highly hazardous to water.[1] Adherence to strict disposal protocols is therefore critical.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools when handling containers.[2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial. The following table summarizes the recommended protective gear when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles are mandatory. A face shield should be used if there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[2] |
| Body Protection | A lab coat is required. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[2] |
| Respiratory Protection | For operations that may generate vapors, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used.[2] In case of fire, wear a self-contained breathing apparatus.[4][5] |
Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.[2]
-
Contain: Use non-combustible absorbent materials such as sand, earth, or vermiculite to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a suitable, closed, and properly labeled container for disposal.[2][4][5]
-
Decontaminate: Thoroughly clean the spill area.
-
Prevent Environmental Contamination: Do not allow the spilled product or contaminated absorbent material to enter drains or waterways.[2][4][5]
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled by a licensed and qualified waste disposal company.[2] Do not dispose of this chemical down the drain or with general laboratory waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste this compound separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include the full chemical name, associated hazards, and the accumulation start date.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials and ignition sources, while awaiting pickup by a licensed disposal service.[3][5]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with local and institutional regulations.
-
Professional Disposal: Arrange for the collection of the waste by a certified chemical waste disposal contractor.
Contaminated Packaging:
Dispose of contaminated packaging, such as empty containers, in the same manner as the unused product.[2] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if permissible under your local regulations.[5] Alternatively, puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
